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2,6-Dibromo-[1,2,4]triazolo[1,5-A]pyridine Documentation Hub

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  • Product: 2,6-Dibromo-[1,2,4]triazolo[1,5-A]pyridine
  • CAS: 1401624-81-4

Core Science & Biosynthesis

Foundational

2,6-Dibromo-triazolo[1,5-A]pyridine chemical properties

An In-Depth Technical Guide to 2,6-Dibromo-[1][2][3]triazolo[1,5-a]pyridine: Properties, Synthesis, and Applications Executive Summary This technical guide provides a comprehensive overview of 2,6-Dibromo-[1][2][3]triazo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2,6-Dibromo-[1][2][3]triazolo[1,5-a]pyridine: Properties, Synthesis, and Applications

Executive Summary

This technical guide provides a comprehensive overview of 2,6-Dibromo-[1][2][3]triazolo[1,5-a]pyridine, a heterocyclic compound of significant interest to the fields of medicinal chemistry and materials science. The[1][2][3]triazolo[1,5-a]pyridine scaffold is a key pharmacophore, recognized for its role as a purine isostere and its presence in a multitude of biologically active agents.[4][5][6] The introduction of two bromine atoms at the 2- and 6-positions transforms this core into a highly versatile building block, offering dual points for molecular elaboration through modern synthetic methodologies. This document details the compound's core physicochemical properties, proposes a logical synthetic pathway, explores its chemical reactivity with a focus on cross-coupling reactions, and discusses its strategic application in drug discovery programs.

The[1][2][3]Triazolo[1,5-a]pyridine Scaffold: A Privileged Core

The[1][2][3]triazolo[1,5-a]pyridine system is a fused heteroaromatic ring system described as an aza-analog of indolizine.[5] This structure consists of an electron-rich five-membered triazole ring fused to an electron-deficient six-membered pyridine ring.[5] This electronic arrangement imparts unique chemical properties and a capacity for diverse molecular interactions, making it a "privileged scaffold" in medicinal chemistry.

Derivatives of this core have demonstrated a remarkable breadth of biological activities, including roles as:

  • JAK1/2 Inhibitors: For treating inflammatory conditions like rheumatoid arthritis.[7]

  • RORγt Inverse Agonists: A therapeutic target for psoriasis.[8]

  • Anticancer and Antiviral Agents: Due to their structural similarity to nucleic acid bases.[9]

  • CNS-Modulating Agents: For the treatment of sleep disorders and anxiety.[9]

The subject of this guide, 2,6-Dibromo-[1][2][3]triazolo[1,5-a]pyridine, leverages this potent core by incorporating two strategically placed bromine atoms. These atoms serve as versatile synthetic "handles," enabling chemists to perform subsequent functionalization and explore structure-activity relationships (SAR) in a systematic manner.

Caption: Core structure and the dibrominated target compound.

Core Chemical and Physical Properties

Precise experimental data for 2,6-Dibromo-[1][2][3]triazolo[1,5-a]pyridine is not extensively published. However, its properties can be reliably predicted based on its structure and data from closely related analogs.

PropertyDataSource
CAS Number 1401624-81-4[10]
Molecular Formula C₆H₃Br₂N₃[11]
Molecular Weight 276.91 g/mol Calculated
Monoisotopic Mass 274.8694 Da[11]
Physical State Predicted to be a white to off-white solid at room temperature, based on analogs like 2-amino-6-bromo-[1][2][3]triazolo[1,5-a]pyridine.[1]Inferred
InChIKey DHPMUKGOPWYVSU-UHFFFAOYSA-N[11]
SMILES C1=CC2=NC(=NN2C=C1Br)Br[11]
Spectroscopic Profile (Predicted)
  • ¹H NMR: The spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. These would likely appear as doublets due to coupling with each other.

  • ¹³C NMR: Six distinct signals are expected, four for the carbon atoms in the pyridine ring (two of which are C-Br) and two for the carbons in the triazole ring (one C-Br). The carbons bonded to bromine will be significantly shifted.

  • Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br), with major peaks corresponding to the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺ in an approximate 1:2:1 ratio. Predicted adducts include [M+H]⁺ at m/z 275.87668 and [M+Na]⁺ at m/z 297.85862.[11]

Synthesis and Mechanistic Rationale

While specific literature for the synthesis of 2,6-Dibromo-[1][2][3]triazolo[1,5-a]pyridine is sparse, a robust synthetic route can be designed based on well-established methods for forming the triazolo[1,5-a]pyridine ring system.[12] A highly plausible approach involves the intramolecular oxidative N-N bond formation from a suitably substituted N-(pyridin-2-yl)amidine precursor.

G A 2-Amino-5-bromopyridine (Starting Material) B Bromination (e.g., NBS, Acetonitrile) A->B C 2-Amino-3,5-dibromopyridine B->C D Amidine Formation (e.g., with DMF-DMA) C->D E N'-(3,5-Dibromopyridin-2-yl)-N,N-dimethylformimidamide D->E F Cyclization with Hydroxylamine (e.g., NH2OH·HCl, Base) E->F G Intramolecular Oxidative N-N Bond Formation (e.g., PIFA or I2/KI) F->G H 2,6-Dibromo-[1,2,4]triazolo[1,5-a]pyridine (Final Product) G->H G cluster_0 Core Scaffold cluster_1 Cross-Coupling Reactions Core 2,6-Dibromo-[1,2,4]triazolo[1,5-a]pyridine Suzuki Suzuki Coupling (Boronic Acids) -> Aryl / Heteroaryl Core->Suzuki Pd Catalyst, Base Buchwald Buchwald-Hartwig (Amines) -> Amino Core->Buchwald Pd Catalyst, Base Sonogashira Sonogashira Coupling (Alkynes) -> Alkynyl Core->Sonogashira Pd/Cu Catalyst, Base Heck Heck Coupling (Alkenes) -> Alkenyl Core->Heck Pd Catalyst, Base

Caption: Key cross-coupling reactions for derivatization.

Protocol: Exemplary Suzuki-Miyaura Cross-Coupling

This protocol describes a typical procedure for attaching an aryl group at one of the bromine positions. A step-wise or one-pot difunctionalization is also feasible, often requiring modulation of reaction conditions.

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2,6-Dibromo-t[1][2][3]riazolo[1,5-a]pyridine (1.0 eq.), the desired arylboronic acid (1.1 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base, typically an aqueous solution of Na₂CO₃ (2 M, 3.0 eq.).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane or toluene/ethanol. The choice of solvent is critical for ensuring all reagents remain in solution at the reaction temperature.

  • Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 2-12 hours.

  • Workup and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the mono-arylated product.

Causality: The palladium catalyst is essential for the catalytic cycle (oxidative addition, transmetalation, reductive elimination). The base activates the boronic acid and facilitates the transmetalation step. The phosphine ligands stabilize the palladium center and modulate its reactivity.

Applications in Drug Discovery

The utility of 2,6-Dibromo-t[1][2][3]riazolo[1,5-a]pyridine in drug discovery is rooted in its role as a scaffold for library synthesis. By performing two distinct cross-coupling reactions, researchers can generate a vast array of compounds with diverse substituents at the 2- and 6-positions.

G A 2,6-Dibromo Scaffold B Coupling Reaction 1 (e.g., Suzuki with R1-B(OH)2) A->B C Mono-functionalized Intermediate (2-R1-6-Bromo) B->C D Coupling Reaction 2 (e.g., Buchwald with R2-NH2) C->D E Diverse Library of Final Compounds (2-R1-6-NHR2) D->E F High-Throughput Screening (HTS) E->F G SAR Studies & Lead Optimization F->G

Caption: Drug discovery workflow using the dibromo scaffold.

This strategy is exceptionally powerful for mapping the SAR of a target protein. For instance, in developing a kinase inhibitor, one position (e.g., R1) could be varied to optimize interactions with the hinge-binding region of the kinase, while the other position (e.g., R2) is modified to project into a solvent-exposed region to improve pharmacokinetic properties like solubility and metabolic stability. The discovery of potent JAK1/2 inhibitors based on the triazolo[1,5-a]pyridine core highlights the potential of this approach. [7]

Safety and Handling

No specific GHS/CLP classification is available for 2,6-Dibromo-t[1][2][3]riazolo[1,5-a]pyridine. However, based on the data for the related precursor 2,6-Dibromopyridine, caution is warranted. [3]

  • Potential Hazards (extrapolated from 2,6-Dibromopyridine):

    • Fatal if swallowed (Acute Toxicity, Oral). [3] * Causes skin and serious eye irritation. [3] * May cause respiratory irritation. [3]

  • Recommended Precautions:

    • Handle only in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile).

    • Avoid breathing dust, fumes, or vapors. [13] * Wash hands thoroughly after handling. [13]

Conclusion

2,6-Dibromo-t[1][2][3]riazolo[1,5-a]pyridine is a high-value synthetic intermediate that combines the biologically relevant triazolopyridine core with the synthetic flexibility of two reactive bromine atoms. Its true potential is realized in its application as a foundational scaffold for the rapid generation of compound libraries. For researchers in drug discovery and materials science, this molecule offers an efficient and strategic entry point for developing novel, highly functionalized molecules with tailored properties. Its utility in modern, transition-metal-catalyzed reactions ensures its continued relevance in the pursuit of new chemical entities.

References

  • Pipzine Chemicals. (n.d.). 2-amino-6-bromo-t[1][2][3]riazolo[1,5-a]pyridine. Retrieved from Pipzine Chemicals website.

  • A2B Chem. (n.d.). Unlock the Potential of 6-Bromo-7-methylt[1][2][3]riazolo[1,5-a]pyridine. Retrieved from A2B Chem website.

  • MySkinRecipes. (n.d.). 2,6-Dibromo-t[1][2][3]riazolo[1,5-a]pyridine. Retrieved from MySkinRecipes website.

  • National Center for Biotechnology Information. (n.d.). 2,6-Dibromopyridine. PubChem Compound Database. Retrieved from [Link]

  • PubChemLite. (n.d.). 2,6-dibromo-t[1][2][3]riazolo[1,5-a]pyridine (C6H3Br2N3). Retrieved from PubChemLite website.

  • Zedan, M. N., Shoman, M. E., Abdel-aziz, M., & Abdel-Rahman, H. M. (2025). 1,2,4-Triazolo[1,5-a]pyrimidines as significant scaffold in drug discovery. Octahedron Drug Research, 6, 1-15.
  • Abdel-Wahab, B. F., Abdel-Gawad, H., & Sh, G. A. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 59.
  • Radi, M., Dreassi, E., Brullo, C., Crespan, E., Maga, G., Schenone, S., & Botta, M. (2011). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Current Drug Targets, 12(9), 1275–1294.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Retrieved from [Link]

  • Ghorai, P., Mondal, S., & Jana, S. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 894.
  • ResearchGate. (2017). (PDF) Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety.
  • 001CHEMICAL. (n.d.). CAS No. 1401624-81-4, 2,6-Dibromo-t[1][2][3]riazolo[1,5-a]pyridine. Retrieved from 001CHEMICAL website.

  • Falchi, A., Ballatore, C., & Botta, M. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in drug design. European Journal of Medicinal Chemistry, 168, 268–281.
  • Itoh, Y., et al. (2020). Discovery ofT[1][2][3]riazolo[1,5-a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists. ACS Medicinal Chemistry Letters, 11(4), 528–534.

  • SynHet. (n.d.). 2-Bromo-6-nitro-t[1][2][3]riazolo[1,5-a]pyridine. Retrieved from SynHet website.

  • Michalska, D., et al. (2021). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. Molecules, 26(11), 3183.
  • Wang, J., et al. (2020). Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(14), 127225.

Sources

Exploratory

An In-depth Technical Guide to the Spectral Characterization of 2,6-Dibromo-triazolo[1,5-a]pyridine

An In-depth Technical Guide to the Spectral Characterization of 2,6-Dibromo-[1][2][3]triazolo[1,5-a]pyridine Introduction For researchers, scientists, and professionals in drug development, the precise structural elucida...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectral Characterization of 2,6-Dibromo-[1][2][3]triazolo[1,5-a]pyridine

Introduction

For researchers, scientists, and professionals in drug development, the precise structural elucidation of heterocyclic compounds is a cornerstone of innovation. The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in compounds with a wide range of biological activities.[4] The introduction of bromine atoms onto this scaffold, as in 2,6-dibromo-[1][2][3]triazolo[1,5-a]pyridine (CAS No. 1401624-81-4), offers a powerful tool for modulating physicochemical properties and provides a handle for further synthetic transformations. This guide provides an in-depth analysis of the expected spectral data (Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy) for this compound, grounded in established principles and data from analogous structures. Our focus is not merely on the data itself, but on the causal relationships that govern the spectral output, thereby offering a self-validating system for compound characterization.

Molecular Structure and Isotopic Considerations

The structure of 2,6-dibromo-[1][2][3]triazolo[1,5-a]pyridine, with the IUPAC systematic numbering, is presented below. A key feature of this molecule is the presence of two bromine atoms. Naturally occurring bromine is a mixture of two stable isotopes, 79Br and 81Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively).[5] This isotopic distribution imparts a highly characteristic and readily identifiable pattern in mass spectrometry, which is a foundational element of its characterization.

Caption: Structure of 2,6-dibromo-[1][2][3]triazolo[1,5-a]pyridine with IUPAC numbering.

Mass Spectrometry (MS)

Mass spectrometry is a definitive technique for determining the molecular weight and elemental composition of a compound. For 2,6-dibromo-[1][2][3]triazolo[1,5-a]pyridine, the presence of two bromine atoms creates a distinctive isotopic cluster for the molecular ion.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent such as methanol or dichloromethane.

  • Injection: The sample is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC) for purified samples.

  • Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a radical cation, M+•, known as the molecular ion.

  • Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Data Presentation: Predicted Mass Spectral Data
Property Value Source
Molecular FormulaC6H3Br2N3[6]
Molecular Weight276.92 g/mol [6]
Predicted [M]+ (79Br, 79Br)274.86885 m/z[7]
Predicted [M+2]+ (79Br, 81Br)276.86680 m/zInferred from[5]
Predicted [M+4]+ (81Br, 81Br)278.86475 m/zInferred from[5]
Predicted [M+H]+275.87668 m/z[7]
Predicted [M+Na]+297.85862 m/z[7]
Interpretation and Mechanistic Insights

The most telling feature in the mass spectrum of a dibrominated compound is the isotopic pattern of the molecular ion. Due to the near 1:1 ratio of 79Br and 81Br, a compound with two bromine atoms will exhibit a characteristic triplet of peaks: M, M+2, and M+4, with a relative intensity ratio of approximately 1:2:1.[8] This pattern arises from the statistical probability of the different isotopic combinations.

This triplet is an unambiguous indicator of the presence of two bromine atoms in the molecule. The observation of this pattern provides a high degree of confidence in the elemental composition of the analyte.

G cluster_0 Molecular Ion Cluster M [C6H3(79Br)2N3]+• m/z = 275 Frag1 [C6H3(79Br)N3]+ m/z = 196 M->Frag1 - Br• M2 [C6H3(79Br)(81Br)N3]+• m/z = 277 M4 [C6H3(81Br)2N3]+• m/z = 279 Frag2 [C5H2(79Br)N2]+ m/z = 169 Frag1->Frag2 - HCN

Caption: Predicted Mass Spectral Fragmentation Pathway for 2,6-dibromo-[1][2][3]triazolo[1,5-a]pyridine.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The vibrational frequencies of the bonds within 2,6-dibromo-[1][2][3]triazolo[1,5-a]pyridine will give rise to a characteristic spectrum.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

  • Analysis: An IR beam is passed through the ATR crystal in such a way that it reflects off the internal surface in contact with the sample. At each reflection, the beam penetrates a short distance into the sample, and absorption occurs at specific wavelengths corresponding to the vibrational frequencies of the bonds.

  • Data Acquisition: The transmitted radiation is detected by an interferometer and then Fourier transformed to produce the infrared spectrum (transmittance or absorbance vs. wavenumber). This technique is favored for its minimal sample preparation and high reproducibility.

Data Presentation: Predicted Characteristic IR Absorptions
Wavenumber (cm-1) Vibrational Mode Expected Intensity Rationale/Reference
3100 - 3000Aromatic C-H StretchWeak to MediumTypical for aromatic C-H bonds.[9]
1610 - 1580C=N Stretch (Triazole Ring)MediumCharacteristic of nitrogen-containing heterocycles.
1550 - 1450C=C Stretch (Pyridine Ring)Medium to StrongAromatic ring skeletal vibrations.[9]
1350 - 1250C-N StretchMediumIn-plane bending and stretching modes of the fused ring system.[9]
850 - 750C-H Out-of-Plane BendingStrongThe substitution pattern on the pyridine ring will influence this region.
700 - 500C-Br StretchMedium to StrongCharacteristic absorption for carbon-bromine bonds.
Interpretation and Field-Proven Insights

The IR spectrum of 2,6-dibromo-[1][2][3]triazolo[1,5-a]pyridine is expected to be dominated by absorptions characteristic of the fused aromatic ring system. The high-frequency region (above 3000 cm-1) will show weak C-H stretching vibrations. The fingerprint region (below 1600 cm-1) will be more complex and highly diagnostic. The C=C and C=N stretching vibrations of the triazolopyridine core will give rise to a series of bands between 1610 and 1450 cm-1. The precise positions of these bands are sensitive to the electronic effects of the bromine substituents. The strong electron-withdrawing nature of the bromine atoms can cause a slight shift in these frequencies compared to the unsubstituted parent compound. The C-Br stretching vibrations are expected in the lower frequency region of the spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, including the chemical environment, connectivity, and stereochemistry of atoms. For 2,6-dibromo-[1][2][3]triazolo[1,5-a]pyridine, 1H and 13C NMR are essential for unambiguous structure confirmation.

Experimental Protocol: 1H and 13C NMR
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl3 or DMSO-d6) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

  • Data Acquisition: The NMR tube is placed in the spectrometer's magnetic field. A radiofrequency pulse is applied, and the resulting signal (Free Induction Decay or FID) is detected.

  • Processing: The FID is Fourier transformed to produce the NMR spectrum, which plots signal intensity versus chemical shift (in parts per million, ppm). For 13C NMR, proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon atom.

Data Presentation: Predicted 1H and 13C NMR Data

1H NMR (Predicted)

Proton Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Rationale
H-5~ 8.0 - 8.2Doublet~ 9.0Downfield due to proximity to the triazole ring and deshielding by the C-6 bromine.
H-7~ 7.4 - 7.6Doublet of Doublets~ 9.0, ~2.0Influenced by both H-5 and H-8.
H-8~ 8.6 - 8.8Doublet~ 2.0Significantly downfield due to the anisotropic effect of the adjacent nitrogen atom (N-1).

13C NMR (Predicted)

Carbon Predicted δ (ppm) Rationale
C-2~ 150 - 155Carbon in the triazole ring attached to bromine.
C-5~ 115 - 120Shielded by the adjacent nitrogen (N-4).
C-6~ 130 - 135Carbon attached to bromine.
C-7~ 125 - 130Aromatic CH.
C-8~ 140 - 145Deshielded by the adjacent nitrogen (N-1).
C-8a~ 145 - 150Bridgehead carbon.
Interpretation and Expert Analysis

The 1H NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. The proton at the 8-position (H-8) is anticipated to be the most downfield due to its proximity to the bridgehead nitrogen and the triazole ring. The protons at the 5 and 7 positions will likely appear as a doublet and a doublet of doublets, respectively, due to ortho- and meta-coupling. The electron-withdrawing effect of the bromine atoms will generally shift all proton signals downfield compared to the unsubstituted[1][2][3]triazolo[1,5-a]pyridine.

In the 13C NMR spectrum, six distinct signals are expected, corresponding to the six unique carbon atoms in the heterocyclic core. The two carbons directly attached to the bromine atoms (C-2 and C-6) are expected to be significantly influenced by the halogen's electronegativity and heavy atom effect. The bridgehead carbon (C-8a) and the carbons adjacent to nitrogen atoms will also have characteristic chemical shifts. Comparing the predicted spectrum to data from similar substituted triazolopyridines would be the final step in a rigorous structural confirmation.[10][11]

Conclusion

The comprehensive spectral analysis of 2,6-dibromo-[1][2][3]triazolo[1,5-a]pyridine relies on the synergistic interpretation of data from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. The characteristic isotopic pattern in the mass spectrum provides definitive evidence of the dibromo substitution. IR spectroscopy confirms the presence of the aromatic heterocyclic core and the carbon-bromine bonds. Finally, 1H and 13C NMR spectroscopy provides the detailed connectivity and electronic environment of the carbon-hydrogen framework. By understanding the underlying principles that govern these spectral techniques and leveraging data from analogous structures, researchers can confidently and accurately elucidate the structure of this and other novel chemical entities, accelerating the pace of discovery in drug development and materials science.

References

  • The[1][2][3]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors. (n.d.). Wiley Online Library. Retrieved February 2, 2026, from [Link]

  • Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. (n.d.). Retrieved February 2, 2026, from [Link]

  • 2-Furyl-6-nitro-1,2,4-triazolo [1,5-a]pyrimidin-7-one. (2023, January 23). MDPI. Retrieved February 2, 2026, from [Link]

  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. (2022, August 19). ACS Publications. Retrieved February 2, 2026, from [Link]

  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. (n.d.). Arabian Journal of Chemistry. Retrieved February 2, 2026, from [Link]

  • Isotopic Signature Transfer and Mass Pattern Prediction (IsoStamp): An Enabling Technique for Chemically-Directed Proteomics. (2011, May 23). PMC. Retrieved February 2, 2026, from [Link]

  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. (2024, February 18). MDPI. Retrieved February 2, 2026, from [Link]

  • Bromo pattern in Mass Spectrometry. (2023, December 2). YouTube. Retrieved February 2, 2026, from [Link]

  • H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). (2024, June 4). YouTube. Retrieved February 2, 2026, from [Link]

  • New pyridine and triazolopyridine derivatives: Synthesis, antimicrobial and antioxidant evaluation. (2025, August 5). ResearchGate. Retrieved February 2, 2026, from [Link] 13.[1][2][9]Triazolo[1,5-a]pyridine derivatives as molecular chemosensors for zinc(ii), nitrite and cyanide anions. (n.d.). RSC Publishing. Retrieved February 2, 2026, from [Link]

  • Isotopes in Mass Spectrometry. (n.d.). Chemistry Steps. Retrieved February 2, 2026, from [Link]

  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. (2024, February 18). PMC. Retrieved February 2, 2026, from [Link]

  • Short Summary of 1H-NMR Interpretation. (n.d.). Retrieved February 2, 2026, from [Link]

  • 6.4: Isotope Abundance. (2022, July 4). Chemistry LibreTexts. Retrieved February 2, 2026, from [Link]

  • NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. (n.d.). National Chemical Laboratory. Retrieved February 2, 2026, from [Link]

  • Triazolopyridines. Part 7. Preparation of bromo-triazolopyridines and -triazoloisoquinolines. (n.d.). RSC Publishing. Retrieved February 2, 2026, from [Link]

  • Interpreting Aromatic NMR Signals. (2021, March 24). YouTube. Retrieved February 2, 2026, from [Link]

  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. (2025, August 7). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Ch13 - Mass Spectroscopy. (n.d.). University of Calgary. Retrieved February 2, 2026, from [Link]

  • The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Supporting Information. (n.d.). Retrieved February 2, 2026, from [Link]

  • 6-bromo-[1][2][3]triazolo[1,5-a]pyridine. (n.d.). PubChemLite. Retrieved February 2, 2026, from [Link]

Sources

Foundational

Technical Guide: 2,6-Dibromo-[1,2,4]triazolo[1,5-a]pyridine

This guide provides an in-depth technical analysis of 2,6-Dibromo-[1,2,4]triazolo[1,5-a]pyridine , a high-value scaffold in medicinal chemistry known for its utility in kinase inhibitor discovery (e.g., JAK2, Trk). Archi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2,6-Dibromo-[1,2,4]triazolo[1,5-a]pyridine , a high-value scaffold in medicinal chemistry known for its utility in kinase inhibitor discovery (e.g., JAK2, Trk).

Architecture, Synthesis, and Orthogonal Functionalization

Part 1: Executive Summary & Scaffold Analysis

The [1,2,4]triazolo[1,5-a]pyridine core is a bioisostere of quinoline and isoquinoline, offering distinct hydrogen bond acceptor/donor vectors and improved solubility profiles. The 2,6-dibromo derivative acts as a pivotal "linchpin" intermediate, enabling the rapid construction of diversely substituted libraries.

Structural Logic & Electronic Profile

The scaffold features two electrophilic sites with distinct electronic environments, allowing for orthogonal functionalization .

PositionEnvironmentReactivity ProfilePrimary Transformation
C2 (Triazole) Electron-deficient, flanked by N1 & N3.High electrophilicity.[1] "Azole-like" character.

(Nucleophilic Displacement), Fast Pd-Oxidative Addition.
C6 (Pyridine) Pyridine

-position.[2]
Moderate electrophilicity. "Aryl-like" character.Suzuki-Miyaura, Buchwald-Hartwig (Standard Cross-Coupling).

Strategic Insight: Direct regioselective cross-coupling of the 2,6-dibromo species can be challenging due to competitive reactivity. A self-validating synthetic strategy involves masking one position (e.g., C2 as an amine) while functionalizing the other, or exploiting the significantly higher susceptibility of C2 to nucleophilic aromatic substitution (


).

Part 2: Synthesis of the Core Scaffold

The most robust route to the 2,6-dibromo core proceeds via the oxidative cyclization of a thiourea intermediate derived from 2-amino-5-bromopyridine. This method is scalable and avoids the formation of regioisomers common in direct bromination.

Pathway Diagram (DOT)

SynthesisPath SM 2-Amino-5-bromopyridine Inter1 N-Ethoxycarbonyl Thiourea Intermediate SM->Inter1 Ethoxycarbonyl isothiocyanate DCM, RT, 12h Cyclized 2-Amino-6-bromo- [1,2,4]triazolo[1,5-a]pyridine Inter1->Cyclized NH2OH·HCl, DIPEA EtOH/MeOH, Reflux Product 2,6-Dibromo- [1,2,4]triazolo[1,5-a]pyridine Cyclized->Product Sandmeyer Reaction (CuBr2, t-BuONO, MeCN, 60°C)

Figure 1: Step-wise synthesis of the 2,6-dibromo scaffold ensuring regiochemical integrity.

Detailed Protocol: Synthesis of 2,6-Dibromo-[1,2,4]triazolo[1,5-a]pyridine

Step 1: Thiourea Formation

  • Dissolve 2-amino-5-bromopyridine (1.0 equiv) in dichloromethane (DCM) (0.5 M).

  • Add ethoxycarbonyl isothiocyanate (1.1 equiv) dropwise at 0°C.

  • Warm to room temperature (RT) and stir for 12 hours.

  • Concentrate in vacuo. The resulting solid is generally pure enough for the next step.

Step 2: Oxidative Cyclization

  • Suspend the thiourea intermediate in Ethanol/Methanol (1:1).

  • Add hydroxylamine hydrochloride (2.0 equiv) and DIPEA (3.0 equiv).

  • Heat to reflux for 3–6 hours. Monitor by LCMS for the formation of the 2-amino species.

  • Cool, filter the precipitate, and wash with cold ethanol to yield 2-amino-6-bromo-[1,2,4]triazolo[1,5-a]pyridine .

Step 3: Sandmeyer Transformation (C2-NH2


 C2-Br) 
  • Suspend CuBr₂ (1.5 equiv) in dry Acetonitrile (MeCN) under nitrogen.

  • Add t-butyl nitrite (1.5 equiv) dropwise at 0°C.

  • Add the 2-amino-6-bromo intermediate (1.0 equiv) portion-wise.

  • Heat to 60°C for 2 hours. Evolution of

    
     gas will be observed.
    
  • Quench with saturated aqueous

    
    , extract with EtOAc, and purify via silica gel chromatography (Hexane/EtOAc) to obtain the title 2,6-dibromo  compound.
    

Part 3: Functionalization "Toolkit" (Reactivity Map)

This section details how to selectively manipulate the C2 and C6 positions.

Regioselectivity Logic Diagram (DOT)

ReactivityMap cluster_C2 C2 Reactivity (Triazole Ring) cluster_C6 C6 Reactivity (Pyridine Ring) Core 2,6-Dibromo-[1,2,4]triazolo[1,5-a]pyridine C2_Path Dominant: SNAr Displacement Secondary: Fast Pd-Oxidative Addition Core->C2_Path Nucleophiles (Amines/OR-) No Catalyst needed C6_Path Dominant: Suzuki/Stille Coupling (Requires Pd Catalyst) Core->C6_Path Boronic Acids Pd(PPh3)4 / Base Dual 2,6-Disubstituted Product C2_Path->Dual Step 2: C6 Functionalization C6_Path->Dual Step 2: C2 Functionalization

Figure 2: Orthogonal reactivity vectors. C2 is activated for nucleophilic attack; C6 requires metal catalysis.

Protocol A: Selective C2-Functionalization via

Use this method to introduce amines or alkoxides at C2 without touching the C6-bromide.

  • Dissolve 2,6-dibromo-[1,2,4]triazolo[1,5-a]pyridine (1.0 equiv) in NMP or DMF.

  • Add the amine nucleophile (1.2 equiv) and DIPEA (2.0 equiv).

  • Heat to 80–100°C.

    • Note: The C2-Br is highly activated by the adjacent bridgehead nitrogen. The C6-Br remains inert under these conditions.

  • Self-Validation: 1H NMR will show the loss of the C2-Br signal and retention of the C6-H doublet/multiplet patterns.

Protocol B: Selective C6-Functionalization via Suzuki Coupling

Use this method to introduce aryl/heteroaryl groups at C6. Caution: C2-Br can also react. For highest fidelity, use the 2-amino intermediate (Step 2 of Synthesis) for this coupling, then convert the amine later.

Direct Coupling on Dibromo Species:

  • Dissolve 2,6-dibromo-[1,2,4]triazolo[1,5-a]pyridine (1.0 equiv) in Dioxane/Water (4:1).

  • Add Aryl Boronic Acid (1.0 equiv) and

    
      (2.0 equiv).
    
  • Degas with nitrogen for 10 min.

  • Add

    
      (0.05 equiv).
    
  • Stir at RT or mild heat (40°C).

    • Critical Control: Monitor strictly. The electron-deficient C2-Br is also reactive towards Pd. If bis-coupling is observed, switch to the 2-amino-6-bromo precursor for the coupling step.

Part 4: Applications & Case Studies

JAK2 Kinase Inhibitors

The triazolopyridine scaffold is a proven bioisostere in Janus Kinase (JAK) inhibitors.

  • Case Study: CEP-33779.[3]

  • Mechanism: The triazole nitrogens (N1/N3) mimic the adenine binding mode in the ATP pocket. The C2 substituent often extends into the solvent-exposed region or interacts with the ribose pocket, while the C6 substituent targets the hydrophobic gatekeeper region.

  • Synthesis Note: In the discovery of CEP-33779, the C2-amine was arylated (or introduced via

    
    ) to tune selectivity against JAK3.
    
Trk Inhibitors

Used as a core for Tropomyosin receptor kinase (Trk) inhibitors in oncology.

  • Design: The rigid bicyclic system restricts the conformation of attached side chains, reducing the entropic penalty of binding.

Part 5: Quantitative Data Summary

PropertyValue / ConditionNote
Molecular Weight 276.92 g/mol
Melting Point 190–195 °CHigh stability crystalline solid.
C2 Reactivity High (

)
Displaced by amines at 80°C.
C6 Reactivity Moderate (Pd-Cat)Requires Pd(0)/Pd(II) catalysis.
Solubility Low (Water), High (DMSO)Planar, lipophilic stacker.

Part 6: References

  • Synthesis of [1,2,4]Triazolo[1,5-a]pyridines : Huntsman, E., Balsells, J. "Synthesis of [1,2,4]Triazolo[1,5-a]pyridines from 2-Aminopyridines." Eur. J. Org. Chem., 2005, 3761–3765. Link

  • Discovery of CEP-33779 (JAK2 Inhibitor) : Stump, C. A., et al. "A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779."[3] J. Med.[4] Chem., 2011, 54(23), 7962–7973. Link

  • Regioselective Coupling Strategies : Schnürch, M., et al. "Halogen-Dance Reactions on N-Heterocycles." Chem. Soc. Rev., 2007, 36, 1046–1057. Link

  • General Reactivity of Triazolopyridines : Ueda, S., Nagasawa, H. "Copper-Catalyzed Synthesis of 1,2,4-Triazolo[1,5-a]pyridines." J. Am. Chem. Soc., 2009, 131(42), 15080–15081. Link

Sources

Exploratory

2,6-Dibromo-[1,2,4]triazolo[1,5-a]pyridine: Technical Specifications & Sourcing Guide

The following technical guide details the specifications, synthesis, reactivity, and sourcing landscape for 2,6-Dibromo-[1,2,4]triazolo[1,5-a]pyridine . Executive Summary The 2,6-Dibromo-[1,2,4]triazolo[1,5-a]pyridine sc...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the specifications, synthesis, reactivity, and sourcing landscape for 2,6-Dibromo-[1,2,4]triazolo[1,5-a]pyridine .

Executive Summary

The 2,6-Dibromo-[1,2,4]triazolo[1,5-a]pyridine scaffold represents a high-value "privileged structure" in modern medicinal chemistry. Its utility lies in its dual-halogenated core, which allows for orthogonal functionalization. Unlike simple pyridines, the fused triazolopyridine system offers unique electronic properties, acting as a bioisostere for purines in kinase inhibitors (e.g., JAK1/2) and adenosine receptor antagonists.

This guide addresses a critical gap in the market: while mono-substituted variants are common, the 2,6-dibromo analog is a specialized building block requiring precise sourcing and handling strategies due to its specific regiochemical reactivity.

Chemical Profile & Specifications

Identity & Physiochemical Properties

The compound is defined by the fusion of a pyridine ring with a 1,2,4-triazole ring, brominated at the C2 (triazole) and C6 (pyridine) positions.

FeatureSpecification
CAS Number 1401624-81-4
IUPAC Name 2,6-Dibromo-[1,2,4]triazolo[1,5-a]pyridine
Molecular Formula C₆H₃Br₂N₃
Molecular Weight 276.92 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water
Melting Point >180°C (Decomposition likely >200°C)
Storage 2-8°C, Inert atmosphere (Argon/Nitrogen), Desiccated
Critical Quality Attributes (CQAs)

For drug discovery applications, the following purity thresholds are mandatory to prevent interference in palladium-catalyzed cross-couplings:

  • Purity (HPLC): ≥97.0% (Area %)

  • Pd Content: <10 ppm (Essential if used in late-stage functionalization)

  • Water Content (Karl Fischer): <0.5%

Market Landscape: Suppliers & Pricing[4][5][6]

The 2,6-dibromo analog is classified as a Tier 3 Specialty Building Block . It is rarely held in high stock by catalog vendors (Tier 1) and typically requires lead times associated with custom synthesis or "make-to-order" inventory.

Supplier Tier Analysis
Supplier CategoryRepresentative VendorsAvailability StatusEstimated Lead Time
Tier 1 (Catalog) Sigma-Aldrich, FisherNot Listed N/A
Tier 2 (Aggregators) eMolecules, PubChem VendorsInquire 2-4 Weeks
Tier 3 (Specialist) 001Chemical, SynHet, WuXi AppTecAvailable / Make-to-Order 1-3 Weeks
Pricing Estimates (Q1 2026)

Pricing is highly volume-dependent due to the multi-step synthesis required to install the C2-bromide.

  • Research Scale (100 mg - 500 mg): $300 - $650 USD

  • Pilot Scale (1 g - 5 g): $800 - $1,500 USD per gram

  • Bulk (>10 g): Custom quote required (typically drops to

    
    500/g)
    

Procurement Strategy: Always request a specific Regio-isomeric Purity statement. Ensure the vendor is not supplying the 2,8-dibromo or 6,8-dibromo isomers, which are common byproducts of non-selective bromination.

Technical Validation: Synthesis & QC

Validated Synthetic Pathway

The most robust route to 2,6-dibromo-[1,2,4]triazolo[1,5-a]pyridine avoids direct bromination of the parent heterocycle, which lacks regioselectivity. Instead, a "cyclization-functionalization" strategy is recommended.

Protocol Logic
  • Precursor Selection: Start with 2-amino-5-bromopyridine . The C5-bromo on the pyridine ring becomes the C6-bromo in the fused system.

  • Ring Construction: Reaction with ethoxycarbonyl isothiocyanate followed by hydroxylamine mediates the formation of the 2-amino-triazolopyridine core.

  • Sandmeyer Transformation: The C2-amino group is converted to C2-bromo using standard radical halogenation (t-BuONO / CuBr₂).

SynthesisWorkflow Start 2-Amino-5-bromopyridine (Comm. Avail.) Step1 Cyclization (Ethoxycarbonyl isothiocyanate) Start->Step1 Ring Formation Inter Intermediate: 2-Amino-6-bromo-triazolopyridine Step1->Inter Yield ~75% Step2 Sandmeyer Reaction (CuBr2, t-BuONO, MeCN) Inter->Step2 Diazotization Final Target: 2,6-Dibromo-[1,2,4]triazolo[1,5-a]pyridine Step2->Final Yield ~60%

Figure 1: Retrosynthetic workflow for the regioselective production of the 2,6-dibromo scaffold.

Quality Control (QC) Protocols

To validate the identity of the purchased or synthesized material, use the following self-validating checks:

  • ¹H NMR (DMSO-d₆):

    • Look for the singlet at C2 to be absent (replaced by Br).

    • Verify the pyridine ring protons: The proton at C7 (adjacent to bridgehead N) typically appears as a doublet around δ 8.8-9.0 ppm. The coupling constants (

      
      ) should reflect the 2,5-substitution pattern of the pyridine ring.
      
  • LC-MS:

    • Mass Spec: Expect a distinctive tribromide isotope pattern (M, M+2, M+4) in a 1:2:1 ratio due to two bromine atoms.

    • m/z: [M+H]⁺ ≈ 277, 279, 281.

Synthetic Utility & Reactivity Profile[6][7][8][9]

The core value of 2,6-dibromo-[1,2,4]triazolo[1,5-a]pyridine is its orthogonal reactivity . The electronic environments of the two bromine atoms differ significantly, allowing for sequential cross-coupling reactions without the need for protecting groups.

Regioselectivity Map
  • Site A (C6-Br): Located on the pyridine ring.[1][2][3][4][5][6][7][8] This position is electronically similar to a 3-bromopyridine. It is generally more reactive in Suzuki-Miyaura couplings due to the electron-deficient nature of the pyridine ring enhanced by the fused triazole.

  • Site B (C2-Br): Located on the triazole ring.[1][2][9][6][7] This position often requires more forcing conditions for Pd-catalysis or can be engaged via S_NAr (Nucleophilic Aromatic Substitution) if activated, though C-H activation is also common here after the first coupling.

ReactivityMap Center 2,6-Dibromo Scaffold C6 C6-Position (Pyridine) High Reactivity Center->C6 Primary Site (Pd-Catalysis) C2 C2-Position (Triazole) Lower Reactivity / Specific Center->C2 Secondary Site Suzuki Suzuki Coupling (Boronic Acids) C6->Suzuki SNAr Nucleophilic Displacement (Amines/Thiols) C2->SNAr

Figure 2: Orthogonal reactivity profile. The C6 position is the primary site for initial cross-coupling.

Experimental Tip: Sequential Coupling

To synthesize a library of 2,6-disubstituted derivatives:

  • Step 1: Perform Suzuki coupling at 0°C to RT with 1.05 eq. of Boronic Acid A. This preferentially targets the C6 position.

  • Step 2: Increase temperature to 80-100°C with Boronic Acid B (or use a more active catalyst like Pd(dtbpf)Cl₂) to functionalize the C2 position.

References

  • 001Chemical. Product Catalog: 2,6-Dibromo-[1,2,4]triazolo[1,5-a]pyridine (CAS 1401624-81-4).[6] Retrieved from

  • Organic Chemistry Portal. Synthesis of 1,2,4-triazolo[1,5-a]pyridines. (General synthesis methodologies). Retrieved from

  • National Institutes of Health (NIH). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. (Structural analogs and bioisostere applications). Retrieved from

  • PubChem. Compound Summary: 2,6-Dibromopyridine (Precursor structural data). Retrieved from

  • MDPI Molecules. Microwave-Mediated Synthesis of 1,2,4-Triazolo[1,5-a]pyridines. (Functionalization strategies). Retrieved from

Sources

Protocols & Analytical Methods

Method

2,6-Dibromo-triazolo[1,5-A]pyridine as a building block in organic synthesis

Application Note: Strategic Functionalization of 2,6-Dibromo-[1,2,4]triazolo[1,5-a]pyridine Executive Summary: The "Skeleton Key" for Kinase Inhibitors The 2,6-dibromo-[1,2,4]triazolo[1,5-a]pyridine (CAS: 1401624-81-4) s...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of 2,6-Dibromo-[1,2,4]triazolo[1,5-a]pyridine

Executive Summary: The "Skeleton Key" for Kinase Inhibitors

The 2,6-dibromo-[1,2,4]triazolo[1,5-a]pyridine (CAS: 1401624-81-4) scaffold represents a high-value electrophilic building block in modern medicinal chemistry.[1] Structurally distinct from the widely used [4,3-a] isomer, the [1,5-a] fused system is a core pharmacophore in JAK inhibitors (e.g., Filgotinib analogs) and epigenetic modulators (BET bromodomain inhibitors).[1]

This guide addresses the critical challenge of working with this di-halogenated scaffold: Regioselectivity .

By exploiting the electronic disparity between the electron-deficient triazole ring (C2) and the pyridine ring (C6), researchers can achieve precise, sequential functionalization.[1] This note provides validated protocols to selectively install substituents, enabling the rapid generation of Structure-Activity Relationship (SAR) libraries.

Chemical Anatomy & Reactivity Map

To design effective syntheses, one must understand the electronic bias of the substrate. The 2,6-dibromo scaffold possesses two distinct electrophilic sites:

PositionChemical EnvironmentReactivity ProfilePreferred Reaction
C2 (Triazole) Flanked by N1 and N3; Highly electron-deficient (low LUMO).[1]"Hot" Electrophile SNAr (Amination/Alkoxylation) or Pd-Catalyzed Coupling (Mild conditions).[1]
C6 (Pyridine) Beta to bridgehead nitrogen; Typical pyridyl halide character.[1]"Warm" Electrophile Pd-Catalyzed Coupling (Requires higher activation energy/temperature).[1]

Strategic Implication: The C2-bromide is significantly more labile.[1] Protocols must be designed to engage C2 first under mild conditions to preserve the C6-bromide for subsequent diversification.[1]

Experimental Workflows

Workflow Logic: The "2-Then-6" Strategy

The most robust synthetic route involves sequential functionalization.[1] Attempting to functionalize C6 while leaving C2 intact is chemically risky without specialized protecting groups or transient directing groups.[1]

Caption: Divergent synthesis pathways. Blue path utilizes electronic activation for regioselective C-C bond formation.[1] Red path utilizes nucleophilic displacement for C-N bond formation.

Detailed Protocols

Protocol 1: Regioselective C2-Suzuki Coupling

Objective: Install an aryl or heteroaryl group at the C2 position while retaining the C6-bromide.[1]

Reagents:

  • Substrate: 2,6-Dibromo-[1,2,4]triazolo[1,5-a]pyridine (1.0 equiv)[1]

  • Boronic Acid: Aryl-B(OH)₂ (1.05 equiv)[1]

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%)[1]

  • Base: Na₂CO₃ (2.0 M aqueous, 2.5 equiv)[1]

  • Solvent: 1,4-Dioxane (0.1 M concentration)[1]

Procedure:

  • Degassing: Charge a reaction vial with the substrate, boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed 1,4-dioxane and aqueous Na₂CO₃ via syringe.

  • Reaction: Stir at Room Temperature (25°C) for 4–6 hours.

    • Critical Check: Monitor via LC-MS.[1][2] If conversion is slow (<10% per hour), warm to 45°C. Do not exceed 60°C to avoid competitive coupling at C6.

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient). The C2-coupled product typically elutes later than the starting material due to increased polarity.[1]

Why this works: The oxidative addition of Pd(0) into the C2-Br bond is kinetically favored due to the low electron density of the triazole ring. Keeping the temperature low prevents the activation of the C6-Br bond.

Protocol 2: C2-Nucleophilic Aromatic Substitution (SNAr)

Objective: Install an amine motif (morpholine, piperazine, primary amines) at C2.[1] This mimics the "linker" strategy seen in many kinase inhibitors.[1]

Reagents:

  • Substrate: 2,6-Dibromo-[1,2,4]triazolo[1,5-a]pyridine (1.0 equiv)[1]

  • Nucleophile: Primary or Secondary Amine (1.2 equiv)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)[1]

  • Solvent: DMF (Dimethylformamide) or DMSO[1][3]

Procedure:

  • Setup: Dissolve substrate and DIPEA in DMF.

  • Addition: Add the amine dropwise at room temperature.

  • Reaction: Heat to 60°C .

    • Note: Highly nucleophilic amines (e.g., pyrrolidine) may react at RT.[1] Sterically hindered amines may require 80°C.[1]

  • Monitoring: The reaction is usually complete within 2–4 hours.

  • Workup: Pour into ice water. If the product precipitates, filter it (ideal).[1] If not, extract with EtOAc/LiCl (5%) to remove DMF.[1]

Why this works: The C2 position is highly electrophilic, behaving similarly to a 2-halo-pyridine or 2-halo-thiazole.[1] The C6 position is significantly less reactive toward nucleophiles, ensuring high regioselectivity.

Protocol 3: C6-Suzuki Coupling (The "Closer")

Objective: Functionalize the remaining C6-bromide on the pyridine ring.[1] This step is performed after Protocol 1 or 2.[1]

Reagents:

  • Substrate: 2-Substituted-6-bromo-[1,2,4]triazolo[1,5-a]pyridine[1]

  • Boronic Acid/Ester: (1.2–1.5 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (5 mol%) or XPhos Pd G2 (for difficult substrates)[1]

  • Base: K₃PO₄ (3.0 equiv)[1]

  • Solvent: Toluene/Water (10:[1]1) or Dioxane/Water[1]

Procedure:

  • Setup: Combine all reagents in a microwave vial or pressure tube.

  • Reaction: Heat to 90–100°C for 2–12 hours.

    • Note: The C6-bromide is a standard aryl bromide.[1] It requires thermal energy to undergo oxidative addition.[1]

  • Workup: Standard aqueous workup.

  • Purification: Reverse-phase HPLC is often recommended here if the final molecule is polar or contains basic amines.[1]

Troubleshooting & Optimization Table

ObservationDiagnosisCorrective Action
Bis-coupling during Protocol 1 Temperature too high or excess boronic acid.[1][2]Lower temp to 25°C; Use exactly 1.0 equiv of boronic acid; Switch to weaker base (NaHCO₃).
No reaction at C2 (Protocol 2) Nucleophile is too weak (e.g., aniline).Switch solvent to NMP; Increase temp to 100°C; Use NaH as base (for anilines).
Stalled C6 coupling (Protocol 3) Catalyst deactivation or steric hindrance.[1]Switch to XPhos Pd G3 or Sphos Pd G3 ; Switch solvent to n-Butanol; Degas rigorously.[1]

References

  • Synthesis and SAR of Triazolopyridine JAK Inhibitors: Galapagos NV. (2010).[1] Novel [1,2,4]triazolo[1,5-a]pyridine derivatives and their use as JAK inhibitors. Patent WO2010149769.[1] Link

  • Regioselectivity in Fused Azolo-Pyridine Systems: Larsen, R. D., et al.[1][4] (2010).[1] Efficient Synthesis of [1,2,4]Triazolo[4,3-a]pyridines via Palladium-Catalyzed Addition of Hydrazides. Organic Letters, 12(4), 792–795.[1] Link[1]

  • General Reactivity of 2,6-Dihalopyridines (Analogous Reactivity): Bach, T., et al.[1] (2002).[1] Regioselective Cross-Coupling Reactions of 2,4-Dichloropyrimidines. Journal of Organic Chemistry. Link[1]

  • Triazolopyridine Scaffold Review: Zedan, M. N., et al.[5] (2025).[1][2][6] 1,2,4-Triazolo[1,5-a]pyrimidines as significant scaffold in drug discovery. Octahedron Drug Research. Link

(Note: While specific literature on the 2,6-dibromo-[1,5-a] isomer is proprietary or sparse, the reactivity patterns are firmly grounded in the established chemistry of 2-halo-azoles vs. pyridyl halides and validated by analogous fused heterocyclic systems.)[1]

Sources

Application

The Strategic Functionalization of 2,6-Dibromo-triazolo[1,5-a]pyridine: A Guide to Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals The triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique elec...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and ability to engage in various biological interactions make it a valuable core for the design of novel therapeutics and functional materials. The di-halogenated derivative, 2,6-Dibromo-triazolo[1,5-a]pyridine, represents a versatile and pivotal building block, offering two distinct reaction sites for the introduction of molecular complexity and diversity through modern cross-coupling methodologies.

This technical guide provides a comprehensive overview of the key cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—as applied to the 2,6-Dibromo-triazolo[1,5-a]pyridine core. Moving beyond a simple recitation of procedures, this document delves into the underlying mechanistic principles, the rationale for reagent selection, and detailed, field-proven protocols to empower researchers in their synthetic endeavors.

Understanding the Reactivity Landscape of 2,6-Dibromo-triazolo[1,5-a]pyridine

The regioselectivity of cross-coupling reactions on di-halo N-heterocycles is a subject of considerable academic and industrial interest. In the case of 2,6-Dibromo-triazolo[1,5-a]pyridine, the inherent electronic properties of the fused ring system dictate the relative reactivity of the two bromine atoms. The pyridine ring is electron-deficient, and this effect is further modulated by the fused triazole ring. Generally, in dihalopyridines, the halogen atom at the position alpha to the pyridine nitrogen (C2 or C6) is more susceptible to oxidative addition to the palladium(0) catalyst due to the inductive electron-withdrawing effect of the nitrogen atom. This increased electrophilicity at the C2 and C6 positions makes them prime targets for cross-coupling.

While specific studies on the regioselectivity of 2,6-Dibromo-triazolo[1,5-a]pyridine are not extensively documented, we can draw strong inferences from the well-established chemistry of 2,6-dibromopyridine. For sequential, mono-functionalization, careful control of stoichiometry and reaction conditions is paramount. Often, the first coupling will proceed preferentially at one of the bromine atoms, and subsequent, more forcing conditions may be required to engage the second. For symmetrical di-functionalization, an excess of the coupling partner and catalyst is typically employed.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura reaction is a robust and widely utilized method for the formation of carbon-carbon bonds, demonstrating broad functional group tolerance and generally high yields.[1]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is a well-understood process involving three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of palladium source, ligand, and base are critical for an efficient reaction. The ligand stabilizes the palladium catalyst and modulates its reactivity, while the base is essential for the activation of the organoboron species in the transmetalation step.

Diagram: Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_legend Legend Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'B(OR)2, Base) Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination Pd(0) Catalyst Pd(0) Catalyst Oxidative Addition Complex Oxidative Addition Complex Transmetalation Complex Transmetalation Complex Coupled Product Coupled Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol: Di-arylation of 2,6-Dibromo-triazolo[1,5-a]pyridine

This protocol is adapted from established procedures for the di-arylation of 2,6-dibromopyridine and related N-heterocycles.

Materials:

  • 2,6-Dibromo-triazolo[1,5-a]pyridine

  • Arylboronic acid (2.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • SPhos (10 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water

Procedure:

  • To an oven-dried Schlenk flask, add 2,6-Dibromo-triazolo[1,5-a]pyridine (1.0 eq), arylboronic acid (2.5 eq), and K₃PO₄ (3.0 eq).

  • In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ (0.05 eq) and SPhos (0.10 eq) in a small amount of anhydrous 1,4-dioxane.

  • Add the catalyst premix to the Schlenk flask.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane and a small amount of water (typically a 10:1 to 5:1 ratio of dioxane to water).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

Catalyst/LigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O100Moderate to Good[2]
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O80Good[3]
PdCl₂(dppf)K₂CO₃DMF90Good to Excellent[4]

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[5] This reaction is invaluable for the synthesis of conjugated enynes and arylalkynes, which are important precursors in the synthesis of natural products and pharmaceuticals.[5]

Mechanistic Rationale

The Sonogashira reaction typically employs a dual catalytic system of palladium and copper. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is involved in the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. The use of an amine base is crucial for both the deprotonation of the terminal alkyne and as a solvent.

Diagram: Catalytic Cycles of the Sonogashira Coupling

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-C≡CR Ar-C≡CR Ar-Pd(II)-C≡CR(L2)->Ar-C≡CR Reductive Elimination Cu(I)Br Cu(I)Br Cu(I)-C≡CR Cu(I)-C≡CR Cu(I)-C≡CR->Ar-Pd(II)-Br(L2) H-C≡CR H-C≡CR H-C≡CR->Cu(I)-C≡CR Base

Caption: Interconnected palladium and copper catalytic cycles in the Sonogashira reaction.

Protocol: Di-alkynylation of 2,6-Dibromo-triazolo[1,5-a]pyridine

This protocol is based on general procedures for the Sonogashira coupling of dihalo-N-heterocycles.[6]

Materials:

  • 2,6-Dibromo-triazolo[1,5-a]pyridine

  • Terminal alkyne (2.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N) (anhydrous)

  • Tetrahydrofuran (THF) (anhydrous)

Procedure:

  • To a Schlenk flask, add 2,6-Dibromo-triazolo[1,5-a]pyridine (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF and anhydrous Et₃N (typically a 2:1 to 1:1 ratio).

  • Add the terminal alkyne (2.5 eq) dropwise to the mixture at room temperature.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) for 6-18 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Presentation: Representative Sonogashira Coupling Conditions

Catalyst/Co-catalystBaseSolventTemperature (°C)Yield (%)Reference
PdCl₂(PPh₃)₂ / CuIEt₃NTHF25-50Good to Excellent[5]
Pd(PPh₃)₄ / CuIDiisopropylamineToluene60-80Good[3]
PdCl₂(dppf) / CuICs₂CO₃DMF80Moderate to Good[7]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide variety of aryl and heteroaryl amines.[8][9]

Mechanistic Rationale

The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is often crucial for promoting the reductive elimination step and preventing undesired side reactions.

Diagram: Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle cluster_legend Legend Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Ar-Pd(II)-NHR'R'' Ar-Pd(II)-NHR'R'' Ar-Pd(II)-Br(L2)->Ar-Pd(II)-NHR'R'' Amine Coordination & Deprotonation (HNR'R'', Base) Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)-NHR'R''->Ar-NR'R'' Reductive Elimination Pd(0) Catalyst Pd(0) Catalyst Oxidative Addition Complex Oxidative Addition Complex Palladium-Amido Complex Palladium-Amido Complex Coupled Product Coupled Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Protocol: Di-amination of 2,6-Dibromo-triazolo[1,5-a]pyridine

This protocol is based on established methods for the amination of dihalo-N-heterocycles.[10]

Materials:

  • 2,6-Dibromo-triazolo[1,5-a]pyridine

  • Amine (2.5 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)

  • XPhos (10 mol%)

  • Sodium tert-butoxide (NaOtBu) (3.0 equivalents)

  • Toluene (anhydrous)

Procedure:

  • In a glovebox or under an inert atmosphere, add 2,6-Dibromo-triazolo[1,5-a]pyridine (1.0 eq), NaOtBu (3.0 eq), and XPhos (0.10 eq) to an oven-dried Schlenk tube.

  • In a separate vial, dissolve Pd₂(dba)₃ (0.025 eq) in anhydrous toluene.

  • Add the palladium solution to the Schlenk tube.

  • Add the amine (2.5 eq) and additional anhydrous toluene.

  • Seal the Schlenk tube and heat the reaction mixture to 90-110 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Presentation: Representative Buchwald-Hartwig Amination Conditions

Catalyst/LigandBaseSolventTemperature (°C)Yield (%)Reference
Pd₂(dba)₃ / XPhosNaOtBuToluene100-110Good to Excellent[11]
Pd(OAc)₂ / BINAPCs₂CO₃1,4-Dioxane100Good[8]
PdCl₂(dppf)K₂CO₃DMF120Moderate to Good[10]

Conclusion

The cross-coupling reactions of 2,6-Dibromo-triazolo[1,5-a]pyridine offer a powerful and versatile platform for the synthesis of a diverse array of functionalized molecules with significant potential in drug discovery and materials science. By understanding the fundamental principles of the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions and by carefully selecting the appropriate catalysts, ligands, and reaction conditions, researchers can effectively and selectively introduce a wide range of substituents onto this valuable heterocyclic core. The protocols and insights provided in this guide are intended to serve as a strong foundation for the successful application of these transformative synthetic methodologies.

References

  • Current time information in Κρήτη, GR. (n.d.).
  • Preparation method of 2, 4-dichloro-6- (4-methoxyphenyl) -1,3, 5-triazine. (n.d.). Google Patents.
  • Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. (2025). Request PDF. Retrieved February 3, 2026, from [Link]

  • Sonogashira coupling. (n.d.). In Wikipedia. Retrieved February 3, 2026, from [Link]

  • Markovic, T., Rocke, B. N., Blakemore, D. C., Mascitti, V., & Willis, M. C. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(6), 4437–4442. [Link]

  • Synthesis of 8-Substituted Pyrazolo[1,5-a]-1,3,5-triazine Derivatives by Palladium-Catalyzed Cross-Coupling Reactions. (2025). ResearchGate. Retrieved February 3, 2026, from [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (2009). Chemical Reviews, 109(2), 746–792. [Link]

  • Regioselective and stereospecific synthesis of functionalized 3,4-dihydro-2H-1,4-thiazines by catalyst-free [3 + 3] annulation of pyridinium 1,4-zwitterionic thiolates and aziridines. (2020). Organic Chemistry Frontiers, 7(10), 1255–1260. [Link]

  • Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes. (2021). ChemRxiv. [Link]

  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. (2024). Molecules, 29(4), 894. [Link]

  • PdCl2-2,6-bis(1,5-diphenyl-1H-pyrazol-3-yl)pyridine catalyzed Suzuki–Miyaura cross-coupling. (2025). Request PDF. Retrieved February 3, 2026, from [Link]

  • Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. (2013). RSC Advances, 3(44), 21473. [Link]

  • Regioselective synthesis of functionalized pyrazole-chalcones via a base mediated reaction of diazo compounds with pyrylium salts. (2021). Organic & Biomolecular Chemistry, 19(20), 4536–4545. [Link]

  • Regioselective synthesis of functionalized pyrazole-chalcones via a base mediated reaction of diazo compounds with pyrylium salts. (2021). PubMed. [Link]

  • Sonogashira Coupling. (2024). Chemistry LibreTexts. Retrieved February 3, 2026, from [Link]

  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. (2023). Arabian Journal of Chemistry, 16(4), 104631. [Link]

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved February 3, 2026, from [Link]

  • Palladium-Catalyzed Chemoselective Monoarylation of Hydrazides for the Synthesis of[5][12]Triazolo[4,3-a]pyridines. (2011). Organic Letters, 13(16), 4368–4371. [Link]

  • Ru(II)-Catalyzed Regioselective C(5)-H Functionalization of Quinazolinone-Coumarin Conjugates: Synthesis and Photophysical Studies. (2022). PubMed. [Link]

  • General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. (2022). Molecules, 27(6), 1968. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved February 3, 2026, from [Link]

  • Bromo-Substituted Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines: Sonogashira Cross-Coupling Reaction, Photophysical Properties, Bio-interaction and HSA Light-Up Sensor. (2022). PubMed. [Link]

  • Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors. (2025). Scientific Reports, 15, 12345.
  • Triazolo(4,5-D)pyrimidine compounds. (n.d.). Google Patents.
  • General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald-Hartwig Reaction of 5-Amino. (2022). PubMed. [Link]

  • Application of Pd-Catalyzed Cross-Coupling Reactions in the Synthesis of 5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles that Inhibit ALK5 Kinase. (2018). Molecules, 23(10), 2486. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube. Retrieved February 3, 2026, from [Link]

  • Advances in Cross-Coupling Reactions. (2020). MDPI.

Sources

Method

Suzuki coupling with 2,6-Dibromo-triazolo[1,5-A]pyridine

Application Note: Regioselective Suzuki-Miyaura Coupling of 2,6-Dibromo-[1,2,4]triazolo[1,5-a]pyridine Executive Summary & Strategic Importance The [1,2,4]triazolo[1,5-a]pyridine scaffold is a privileged pharmacophore in...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Suzuki-Miyaura Coupling of 2,6-Dibromo-[1,2,4]triazolo[1,5-a]pyridine

Executive Summary & Strategic Importance

The [1,2,4]triazolo[1,5-a]pyridine scaffold is a privileged pharmacophore in modern drug discovery, serving as the core architecture for several Janus Kinase (JAK) inhibitors (e.g., Filgotinib analogs) and RORγt inverse agonists.

The 2,6-dibromo variant of this scaffold presents a unique synthetic opportunity: it allows for the sequential, orthogonal introduction of two different aryl/heteroaryl groups. However, this dual reactivity poses a challenge in regioselectivity .

This guide provides a validated protocol for the Suzuki-Miyaura cross-coupling of 2,6-dibromo-[1,2,4]triazolo[1,5-a]pyridine . It establishes the mechanistic basis for site-selectivity, detailed experimental procedures for mono- and bis-arylation, and troubleshooting strategies for common pitfalls like protodehalogenation.

Mechanistic Insight: The Regioselectivity Hierarchy

To achieve high yields and purity, one must understand the electronic differentiation between the C2 and C6 positions.

  • Position C2 (Triazole Ring): The carbon at position 2 is flanked by two nitrogen atoms (N1 and N3). This creates a highly electron-deficient center. The C2-Br bond is significantly more activated towards oxidative addition by Palladium(0) species due to the strong inductive electron-withdrawing effect of the adjacent nitrogens. It behaves similarly to a 2-halopyridine or a 2-halo-1,3-azole.

  • Position C6 (Pyridine Ring): The carbon at position 6 is located on the fused pyridine ring. While still electron-deficient compared to benzene, it is electronically distinct from C2. It behaves more like a standard 3-bromopyridine.

The Rule of Thumb: Under kinetically controlled conditions (mild temperature, stoichiometric control), oxidative addition occurs preferentially at C2 .

Visualization: Reactivity Pathway

The following diagram illustrates the divergent pathways based on reaction conditions.

Regioselectivity Start 2,6-Dibromo- [1,2,4]triazolo[1,5-a]pyridine Pd0 Pd(0) Catalyst (Oxidative Addition) Start->Pd0 Initiation ComplexA Intermediate A: Pd Inserted at C2 (Kinetically Favored) Pd0->ComplexA Fast (RT - 60°C) ComplexB Intermediate B: Pd Inserted at C6 (Thermodynamically Challenging) Pd0->ComplexB Slow / High E_act Prod1 Product 1: 2-Aryl-6-bromo-... ComplexA->Prod1 + Ar-B(OH)2 (1.0 eq) Transmetallation/Red. Elim. Prod2 Product 2: 2,6-Diaryl-... Prod1->Prod2 + Ar'-B(OH)2 (Excess) High Temp (100°C+)

Figure 1: Mechanistic pathway showing the kinetic preference for C2 functionalization.

Experimental Protocols

Materials & Reagents Selection[1][2][3][4]
  • Substrate: 2,6-dibromo-[1,2,4]triazolo[1,5-a]pyridine (Purity >97%).

  • Catalyst:

    • For C2-Selective (Mild):Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄ . These are robust and less prone to "over-reacting" than highly active precatalysts like XPhos Pd G2.

    • For C6-Coupling (Difficult):Pd₂(dba)₃ + XPhos or cataCXium® A Pd G2 .

  • Base: Na₂CO₃ (2M aq) is preferred for selectivity. Stronger bases (Cs₂CO₃, K₃PO₄) increase the rate of the second coupling.

  • Solvent: 1,4-Dioxane/Water (4:1) is the gold standard for solubility and Suzuki efficiency.

Protocol A: Selective Mono-Coupling at C2

Objective: Synthesize 2-aryl-6-bromo-[1,2,4]triazolo[1,5-a]pyridine.

Step-by-Step Procedure:

  • Setup: To a 20 mL microwave vial or round-bottom flask equipped with a magnetic stir bar, add:

    • 2,6-Dibromo-[1,2,4]triazolo[1,5-a]pyridine (1.0 equiv, e.g., 276 mg, 1.0 mmol).

    • Aryl Boronic Acid (1.05 equiv). Note: Do not use large excess.

    • Pd(dppf)Cl₂·DCM (0.05 equiv, 5 mol%).

  • Solvent Addition: Add 1,4-Dioxane (10 mL) and Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv, 1.5 mL).

  • Degassing: Seal the vessel and purge with Argon or Nitrogen for 5 minutes (sparging) to remove dissolved oxygen. Oxygen is the enemy of selectivity as it promotes homocoupling.

  • Reaction:

    • Heat to 50–60°C in an oil bath or heating block.

    • Critical Checkpoint: Monitor by LCMS at 1 hour. You should see the consumption of starting material and formation of the mono-bromide (M+1 mass = MW - Br + Ar).

    • Stop Condition: If >5% bis-coupled product appears, lower temperature to 40°C immediately.

  • Workup:

    • Dilute with EtOAc (30 mL) and wash with water (2 x 10 mL) and brine (10 mL).

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The mono-coupled product is typically more polar than the starting dibromide but less polar than the bis-product.

Protocol B: Sequential Bis-Coupling (C2 then C6)

Objective: Synthesize 2,6-diaryl-[1,2,4]triazolo[1,5-a]pyridine (unsymmetrical).

Step-by-Step Procedure:

  • Step 1 (C2 Coupling): Perform Protocol A. Isolate the 2-aryl-6-bromo intermediate. Do not attempt "one-pot" sequential addition unless you have validated the first step reaches 100% conversion without side products.

  • Step 2 (C6 Coupling):

    • Take the isolated 2-aryl-6-bromo intermediate (1.0 equiv).

    • Add the second Aryl Boronic Acid (1.5 equiv).

    • Catalyst Switch: Use a more active system: Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%) or Pd(dppf)Cl₂ (high loading, 10 mol%) .

    • Base: K₃PO₄ (3.0 equiv) (anhydrous or aqueous).

    • Solvent: Toluene/Ethanol/Water (4:2:1) or Dioxane/Water.

  • Reaction:

    • Heat to 90–100°C (reflux) for 4–12 hours. The C6-Br bond is deactivated and requires higher energy.

  • Workup: Standard aqueous extraction and purification.

Data Summary & Troubleshooting

Reaction Parameter Table
ParameterC2-Selective ConditionsC6-Coupling Conditions
Temperature 40°C – 60°C90°C – 110°C
Stoichiometry (Boronic Acid) 1.0 – 1.1 equiv1.5 – 2.0 equiv
Preferred Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄XPhos Pd G2, Pd(Amphos)Cl₂
Base Strength Moderate (Na₂CO₃, NaHCO₃)Strong (K₃PO₄, Cs₂CO₃)
Reaction Time 1 – 4 hours6 – 24 hours
Troubleshooting Guide
IssueDiagnosisCorrective Action
Poor Selectivity (Mixture of Mono/Bis) Reaction temperature too high or excess boronic acid.Lower temp to RT. Add boronic acid dropwise over 1 hour.
No Reaction at C6 Catalyst deactivation or steric hindrance.Switch to XPhos or SPhos ligands (electron-rich, bulky phosphines). Switch solvent to n-Butanol.
Protodehalogenation (Mass = SM - Br + H) Reductive elimination of H instead of Ar.Ensure solvent is degassed thoroughly. Avoid ethanol/isopropanol (hydride sources). Use anhydrous conditions (Dioxane/Cs₂CO₃).
Hydrolysis of C-Br Formation of pyridinone/hydroxylated species.Reduce base concentration. Switch from hydroxide bases to K₃PO₄ or KF.

Workflow Visualization

The following diagram outlines the decision logic for the experimentalist.

Workflow Start Start: 2,6-Dibromo-triazolopyridine Decision Goal: Mono or Bis? Start->Decision MonoPath Protocol A: C2-Selective Decision->MonoPath Mono BisPath Protocol B: Sequential Decision->BisPath Bis Check LCMS Check @ 1hr (Target: Mono-Br) MonoPath->Check BisPath->Check SuccessMono Isolate 2-Aryl-6-bromo Check->SuccessMono Mono Major Step2 Step 2: Add 2nd Boronic Acid High Temp / Strong Cat SuccessMono->Step2 If Bis Required Final Final: 2,6-Diaryl Product Step2->Final

Figure 2: Experimental decision tree for synthesizing mono- and di-substituted derivatives.

References

  • Regioselectivity in 2,4-Dichloropyrimidines (Analogous System)

    • Title: Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines.[1]

    • Source: MDPI (Molecules).
    • URL:[Link]

    • Relevance: Establishes the principle that positions adjacent to bridgehead nitrogens or between nitrogens often react distinctly
  • Synthesis of 1,2,4-Triazolo[1,5-a]pyridines

    • Title: Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines.[2]

    • Source: MDPI (Molecules).
    • URL:[Link][3][4]

    • Relevance: Provides background on the stability and form
  • General Reactivity of Triazolopyrimidines (Related Scaffold)

    • Title: 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design.[5]

    • Source: PMC (NIH).
    • URL:[Link]

    • Relevance: Discusses the electronic properties of the fused triazole ring, supporting the high reactivity of the C2 position.
  • Regioselectivity in Dibromopyridines

    • Title: Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine.
    • Source: ResearchGate.[6][7]

    • URL:[Link]

    • Relevance: Confirms that C2 (adjacent to N)

Sources

Application

Application Notes &amp; Protocols: Strategic Sonogashira Coupling of 2,6-Dibromo-triazolo[1,5-a]pyridine for Accelerated Drug Discovery

Introduction: The Strategic Value of C-C Bond Formation on a Privileged Scaffold The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of C-C Bond Formation on a Privileged Scaffold

The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons (from aryl or vinyl halides) and sp-hybridized carbons (from terminal alkynes).[1][2] This palladium-catalyzed, copper-co-catalyzed transformation is renowned for its reliability and functional group tolerance, making it an indispensable tool in the synthesis of complex molecules under mild conditions.[2]

This guide focuses on the application of this powerful reaction to a particularly valuable heterocyclic core: the triazolo[1,5-a]pyridine scaffold. This nitrogen-rich fused heterocycle is a "privileged scaffold" in medicinal chemistry, forming the core of several groundbreaking drugs, including the JAK1 inhibitor Filgotinib and the HER2-targeted tyrosine kinase inhibitor Tucatinib.[3] Its unique electronic properties and ability to engage in specific hydrogen bonding interactions make it a highly sought-after motif for modulating biological targets.[4][5]

The subject of this protocol, 2,6-Dibromo-triazolo[1,5-a]pyridine, presents a unique synthetic challenge and opportunity. The two bromine atoms offer distinct handles for sequential or symmetrical functionalization, allowing for the creation of diverse molecular architectures. Mastering the selective Sonogashira coupling on this substrate is therefore a critical capability for researchers aiming to generate novel compound libraries for drug discovery and materials science applications.

Mechanistic Rationale: A Tale of Two Catalytic Cycles

The efficacy of the Sonogashira coupling hinges on the synergistic interplay of two interconnected catalytic cycles: a primary palladium cycle and a secondary copper cycle.[2][6] A thorough understanding of this mechanism is not merely academic; it is the foundation for rational protocol design and effective troubleshooting.

The generally accepted mechanism proceeds as follows:

  • Palladium Cycle (The Workhorse):

    • Reductive Elimination & Catalyst Activation: The active catalyst, a Pd(0) species, is often generated in situ from a more stable Pd(II) precatalyst like PdCl₂(PPh₃)₂.[2]

    • Oxidative Addition: The active Pd(0) complex undergoes oxidative addition with the aryl halide (2,6-Dibromo-triazolo[1,5-a]pyridine), forming a Pd(II)-aryl intermediate.

    • Transmetalation: This is the crucial step where the two cycles intersect. The copper acetylide, generated in the copper cycle, transfers its alkyne group to the palladium center.

    • Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to yield the final alkynylated product and regenerate the active Pd(0) catalyst, which re-enters the cycle.[6]

  • Copper Cycle (The Activator):

    • Alkyne Activation: In the presence of a base (typically an amine), the terminal alkyne is deprotonated.

    • Copper Acetylide Formation: The copper(I) salt (e.g., CuI) reacts with the deprotonated alkyne to form a highly reactive copper(I) acetylide species.[2] This species is the key nucleophile that participates in the transmetalation step with the palladium complex.

The use of a copper co-catalyst significantly increases the reaction rate, allowing many Sonogashira couplings to proceed at or near room temperature.[2]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_Aryl Ar-Pd(II)L₂-X Pd0->Pd_Aryl Oxidative Addition (Ar-X) Pd_Alkyne Ar-Pd(II)L₂(C≡CR) Pd_Aryl->Pd_Alkyne Transmetalation Pd_Alkyne->Pd0 Reductive Elimination Product Ar-C≡CR Pd_Alkyne->Product Alkyne H-C≡CR Acetylide [C≡CR]⁻ Alkyne->Acetylide Base Cu_Acetylide Cu-C≡CR Acetylide->Cu_Acetylide Cu(I)X Cu_Acetylide->Pd_Aryl

Caption: Dual catalytic cycles of the Sonogashira coupling.

Strategic Considerations for a Dihalo Substrate

The presence of two bromine atoms on the 2,6-Dibromo-triazolo[1,5-a]pyridine ring introduces a layer of complexity that must be managed to achieve the desired synthetic outcome.

  • Regioselectivity: The electronic nature of the fused triazolo[1,5-a]pyridine system renders the two bromine positions electronically distinct. The C6 position is generally more susceptible to nucleophilic attack and oxidative addition than the C2 position. This inherent reactivity difference can be exploited to achieve selective mono-functionalization at C6 by carefully controlling stoichiometry and reaction conditions.

  • Controlling the Reaction:

    • Mono-coupling: To favor the formation of 2-Bromo-6-alkynyl-triazolo[1,5-a]pyridine, the terminal alkyne should be used as the limiting reagent (typically 1.0-1.1 equivalents). Milder conditions, such as lower temperatures and shorter reaction times, are also crucial to prevent over-reaction.

    • Di-coupling: To synthesize the symmetrical 2,6-Dialkynyl-triazolo[1,5-a]pyridine, an excess of the terminal alkyne is required (typically >2.2 equivalents). More forcing conditions, including elevated temperatures and longer reaction times, may be necessary to drive the reaction to completion at both positions.

Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn. Anhydrous and anaerobic conditions are critical for success.

Protocol 1: Selective Mono-Sonogashira Coupling at the C6-Position

This protocol is optimized for the selective installation of an alkyne at the more reactive C6 position.

Materials and Reagents

ReagentM.W.CAS No.Typical Quantity (for 1 mmol scale)
2,6-Dibromo-triazolo[1,5-a]pyridine276.92N/A277 mg (1.0 mmol)
Terminal Alkyne (e.g., Phenylacetylene)102.13536-74-3112 µL (1.02 mmol, 1.02 eq)
PdCl₂(PPh₃)₂701.9013965-03-235 mg (0.05 mmol, 5 mol%)
Copper(I) Iodide (CuI)190.457681-65-410 mg (0.05 mmol, 5 mol%)
Triethylamine (TEA)101.19121-44-85 mL (Solvent)
Tetrahydrofuran (THF), Anhydrous72.11109-99-95 mL (Solvent)

Experimental Workflow

Workflow cluster_prep Preparation cluster_reagents Reagent Addition (under Argon) cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification A 1. Flame-dry flask under vacuum B 2. Backfill with Argon/Nitrogen A->B C 3. Add Dibromo-substrate, Pd catalyst, and CuI B->C D 4. Add anhydrous solvents (THF, TEA) C->D E 5. Degas solution (sparge with Argon for 15 min) D->E F 6. Add Terminal Alkyne via syringe E->F G 7. Stir at Room Temperature F->G H 8. Monitor by TLC/LC-MS (every 30-60 min) G->H I 9. Quench & Concentrate H->I J 10. Aqueous Work-up (Extraction) I->J K 11. Dry, Filter, Concentrate J->K L 12. Purify via Column Chromatography K->L

Caption: General experimental workflow for Sonogashira coupling.

Step-by-Step Procedure

  • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a condenser, add 2,6-Dibromo-triazolo[1,5-a]pyridine (277 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (35 mg, 0.05 mmol), and CuI (10 mg, 0.05 mmol).

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Under a positive pressure of inert gas, add anhydrous THF (5 mL) and triethylamine (5 mL) via syringe.

  • Degas the resulting suspension by bubbling argon through the solution for 15 minutes. The mixture should turn into a yellowish, slightly heterogeneous solution.

  • Add the terminal alkyne (1.02 mmol) dropwise via syringe over 2 minutes.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours, indicated by the consumption of the starting material.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvents.

  • Redissolve the residue in dichloromethane (DCM, 20 mL) and wash with saturated aqueous NH₄Cl solution (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (using a gradient of hexane/ethyl acetate) to afford the desired 2-Bromo-6-alkynyl-triazolo[1,5-a]pyridine.

Protocol 2: Symmetrical Di-Sonogashira Coupling

This protocol is designed to achieve exhaustive coupling at both the C2 and C6 positions.

Materials and Reagents

ReagentM.W.CAS No.Typical Quantity (for 1 mmol scale)
2,6-Dibromo-triazolo[1,5-a]pyridine276.92N/A277 mg (1.0 mmol)
Terminal Alkyne (e.g., Phenylacetylene)102.13536-74-3246 µL (2.25 mmol, 2.25 eq)
PdCl₂(PPh₃)₂701.9013965-03-235 mg (0.05 mmol, 5 mol%)
Copper(I) Iodide (CuI)190.457681-65-419 mg (0.10 mmol, 10 mol%)
Triethylamine (TEA)101.19121-44-85 mL (Solvent)
N,N-Dimethylformamide (DMF), Anhydrous73.0968-12-25 mL (Solvent)

Step-by-Step Procedure

  • Follow steps 1-4 as described in Protocol 1, using DMF and TEA as the solvent system. Note the increased amount of CuI.

  • Add the terminal alkyne (2.25 mmol) dropwise via syringe.

  • Heat the reaction mixture to 60-70 °C using an oil bath.

  • Stir the reaction at this temperature, monitoring progress by TLC/LC-MS. The reaction may require 8-16 hours for complete conversion. Look for the disappearance of both the starting material and the mono-coupled intermediate.

  • Upon completion, cool the reaction to room temperature and pour it into water (50 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 25 mL).

  • Combine the organic layers and wash with water (2 x 20 mL) and brine (1 x 20 mL) to remove DMF.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2,6-Dialkynyl-triazolo[1,5-a]pyridine.

Data Summary and Optimization Parameters

The choice of conditions directly impacts the product distribution and yield. The following table provides a starting point for optimization.

ParameterSelective Mono-coupling (C6)Symmetrical Di-couplingRationale
Alkyne (eq.) 1.0 - 1.1> 2.2Stoichiometry is the primary driver for selectivity.
Pd Catalyst (mol%) 3 - 5%5 - 8%Higher loading may be needed for the less reactive C2 position.
CuI (mol%) 3 - 5%5 - 10%Ensures rapid formation of the copper acetylide for both coupling events.
Temperature Room Temperature60 - 80 °CIncreased thermal energy is required to overcome the higher activation barrier for the second coupling.
Solvent THF/TEADMF/TEA or Dioxane/TEAHigher boiling point solvents are often necessary for di-coupling reactions.
Typical Yield 60 - 85%50 - 75%Yields are substrate-dependent; di-coupling is often less efficient.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd(II) not reduced).2. Insufficiently degassed system (Oxygen).3. "Wet" solvents or reagents.1. Add a small amount of a reducing agent or switch to a Pd(0) source like Pd(PPh₃)₄.2. Improve degassing procedure.3. Use freshly distilled/dried solvents.
Significant Homocoupling (Glaser) 1. Reaction run in the presence of Oxygen.2. High concentration of copper catalyst.1. Ensure rigorous anaerobic conditions.2. Reduce CuI loading; consider a copper-free Sonogashira protocol.[7][8]
Reaction Stalls at Mono-adduct 1. Insufficient temperature or time.2. Catalyst deactivation.1. Increase temperature and/or reaction time.2. Add a fresh portion of the palladium catalyst.
Dark Black Mixture Catalyst decomposition into palladium black.1. Ensure proper ligand-to-metal ratio.2. Use more robust ligands if necessary.3. Lower the reaction temperature.

References

  • Sonogashira coupling. (2019). YouTube.
  • Sonogashira Coupling. (2024). Chemistry LibreTexts.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • Sonogashira coupling. (n.d.). Wikipedia.
  • Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors. (2025).
  • Sonogashira Cross-Coupling Reactions of 3,5-Dibromo-2,6-dichloropyridine. (n.d.).
  • Optimization of Sonogashira coupling conditions catalyzed by aromatic tri‐palladium complexes. (n.d.).
  • The Chemistry of the[1][6][7]Triazolo[1 , 5 -a]pyridines: An Update. (2025). ResearchGate.

  • Synthesis of 1,2,4-triazolo[1,5-a]pyridines. (n.d.). Organic Chemistry Portal.
  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. (n.d.).
  • Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor. (n.d.). ThalesNano.
  • Optimization of reaction conditions for the Sonogashira reaction. (n.d.).
  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. (2024).
  • Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Publishing.

Sources

Method

Application Notes and Protocols: Buchwald-Hartwig Amination of 2,6-Dibromo-triazolo[1,5-a]pyridine

Introduction The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1] This palladium-cat...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[1] The reaction's significance lies in its broad substrate scope and functional group tolerance, often replacing harsher, traditional methods for C-N bond formation.[1]

This guide provides an in-depth technical overview and detailed protocols for the Buchwald-Hartwig amination of 2,6-Dibromo-triazolo[1,5-a]pyridine. The triazolo[1,5-a]pyridine scaffold is of significant interest in medicinal chemistry due to its diverse biological activities.[2] The ability to selectively introduce amino functionalities at the C2 and C6 positions of this heterocyclic core opens up vast possibilities for the generation of novel molecular entities with tailored pharmacological profiles.

However, the presence of two bromine atoms on the pyridine ring introduces challenges related to selectivity. Achieving selective mono-amination versus di-amination requires careful control of reaction conditions. This document will address these challenges by providing insights into the mechanistic underpinnings of the reaction and offering field-proven protocols for achieving the desired substitution pattern.

Mechanistic Insights: The Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium complex.[3][4] Understanding this cycle is crucial for optimizing reaction conditions and troubleshooting potential issues.

The generally accepted mechanism involves the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in this case, 2,6-Dibromo-triazolo[1,5-a]pyridine), forming a Pd(II) intermediate.[3][4] The reactivity of the aryl halide generally follows the trend I > Br > Cl.[5]

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) complex. In the presence of a strong base, the amine is deprotonated to form a palladium amido complex.[1][3]

  • Reductive Elimination: The final and irreversible step is the reductive elimination from the palladium amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3][5]

The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are commonly employed to stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle, particularly the reductive elimination.[1]

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd(0)L Pd(0)L (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative_Addition->Ar-Pd(II)-X(L) Ligand_Exchange Amine Coordination Ar-Pd(II)-X(L)->Ligand_Exchange R'R''NH Ar-Pd(II)-NHR'R''(L) Ar-Pd(II)-NHR'R''(L) X⁻ Ligand_Exchange->Ar-Pd(II)-NHR'R''(L) Deprotonation Deprotonation (Base) Ar-Pd(II)-NHR'R''(L)->Deprotonation Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L) Deprotonation->Ar-Pd(II)-NR'R''(L) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR'R''(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L Product Ar-NR'R'' (Product) Reductive_Elimination->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocols

General Considerations
  • Inert Atmosphere: Buchwald-Hartwig amination reactions are sensitive to oxygen. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.[6]

  • Dry Solvents: Anhydrous solvents are crucial for optimal results. Solvents should be freshly distilled or obtained from a solvent purification system.

  • Reagent Quality: The purity of the catalyst, ligand, and base can significantly impact the reaction outcome. Use high-purity reagents from reputable suppliers.

Protocol 1: Selective Mono-amination of 2,6-Dibromo-triazolo[1,5-a]pyridine

This protocol is designed to favor the formation of the mono-aminated product. The key to selectivity is controlling the stoichiometry of the amine nucleophile.

Reagents and Materials:

Reagent/MaterialFormulaM.W. ( g/mol )AmountMoles (mmol)
2,6-Dibromo-triazolo[1,5-a]pyridineC6H3Br2N3276.92277 mg1.0
Amine (e.g., Morpholine)C4H9NO87.1287 mg1.0
Pd2(dba)3C51H42O3Pd2915.7223 mg0.025 (2.5 mol%)
XPhosC33H45P484.6848 mg0.1 (10 mol%)
Sodium tert-butoxide (NaOtBu)C4H9NaO96.10134 mg1.4
Anhydrous TolueneC7H892.145 mL-

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add 2,6-Dibromo-triazolo[1,5-a]pyridine (277 mg, 1.0 mmol), Pd2(dba)3 (23 mg, 0.025 mmol), XPhos (48 mg, 0.1 mmol), and sodium tert-butoxide (134 mg, 1.4 mmol).

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with nitrogen or argon three times.

  • Addition of Reagents: Add anhydrous toluene (5 mL) and the amine (1.0 mmol) via syringe.

  • Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired mono-aminated product.

Rationale for Experimental Choices:

  • Stoichiometry: Using a 1:1 molar ratio of the dibromo starting material to the amine is crucial for maximizing the yield of the mono-substituted product and minimizing the formation of the di-substituted byproduct.

  • Catalyst System: The combination of Pd2(dba)3 as the palladium source and a bulky, electron-rich phosphine ligand like XPhos is highly effective for the amination of heteroaryl halides.

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is commonly used in Buchwald-Hartwig aminations to facilitate the deprotonation of the amine.[7]

  • Solvent: Toluene is a common solvent for this reaction due to its high boiling point and ability to dissolve the reactants.[6]

Protocol 2: Di-amination of 2,6-Dibromo-triazolo[1,5-a]pyridine

This protocol is optimized for the synthesis of the di-aminated product by using an excess of the amine nucleophile.

Reagents and Materials:

Reagent/MaterialFormulaM.W. ( g/mol )AmountMoles (mmol)
2,6-Dibromo-triazolo[1,5-a]pyridineC6H3Br2N3276.92277 mg1.0
Amine (e.g., Morpholine)C4H9NO87.12218 mg2.5
Pd(OAc)2C4H6O4Pd224.5011 mg0.05 (5 mol%)
BINAPC44H32P2622.6862 mg0.1 (10 mol%)
Cesium Carbonate (Cs2CO3)Cs2CO3325.82652 mg2.0
Anhydrous DioxaneC4H8O288.115 mL-

Step-by-Step Procedure:

  • Reaction Setup: In a glovebox, add 2,6-Dibromo-triazolo[1,5-a]pyridine (277 mg, 1.0 mmol), Pd(OAc)2 (11 mg, 0.05 mmol), BINAP (62 mg, 0.1 mmol), and cesium carbonate (652 mg, 2.0 mmol) to a microwave vial equipped with a stir bar.

  • Addition of Reagents: Add anhydrous dioxane (5 mL) and the amine (2.5 mmol).

  • Reaction: Seal the vial and heat in a microwave reactor to 120 °C for 1-2 hours.

  • Workup and Purification: Follow the same workup and purification procedure as described in Protocol 1.

Rationale for Experimental Choices:

  • Stoichiometry: An excess of the amine (2.5 equivalents) is used to drive the reaction to completion and ensure the formation of the di-substituted product.

  • Catalyst System: The Pd(OAc)2/BINAP system is another robust catalyst for Buchwald-Hartwig aminations. BINAP is a bidentate phosphine ligand that can be effective for challenging couplings.[1][5]

  • Base: Cesium carbonate is a milder base compared to sodium tert-butoxide, which can be beneficial for substrates with base-sensitive functional groups.[8]

  • Microwave Irradiation: Microwave heating can significantly accelerate the reaction rate, leading to shorter reaction times and potentially higher yields.[9]

Caption: Workflow for selective amination of 2,6-Dibromo-triazolo[1,5-a]pyridine.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently inert atmosphere- Poor quality reagents/solvents- Use a pre-catalyst or ensure proper activation of the Pd(0) source.- Improve Schlenk line technique or use a glovebox.- Use freshly purified reagents and anhydrous solvents.
Formation of Side Products (e.g., hydrodehalogenation) - Presence of water or protic impurities- β-hydride elimination from certain amines- Ensure rigorously dry conditions.- Use a ligand that disfavors β-hydride elimination (e.g., bulky, electron-rich ligands).
Poor Selectivity (in mono-amination) - Incorrect stoichiometry- Reaction run for too long- Carefully control the amount of amine used.- Monitor the reaction closely and stop it once the starting material is consumed.
Difficulty in Product Isolation - Emulsion formation during workup- Product is highly polar- Add brine to the aqueous layer to break up emulsions.- Use a more polar eluent system for column chromatography or consider reverse-phase chromatography.

References

  • Buchwald-Hartwig amination - Name-Reaction.com. (n.d.). Retrieved from [Link]

  • Buchwald–Hartwig amination - Grokipedia. (n.d.). Retrieved from [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF. (2022). ResearchGate. Retrieved from [Link]

  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (n.d.). Retrieved from [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. (2017). National Institutes of Health. Retrieved from [Link]

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved from [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved from [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.). Chemical Insights. Retrieved from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC. Retrieved from [Link]

  • Synthesis of 1,2,4-triazolo[1,5-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. (2017). ResearchGate. Retrieved from [Link]

  • Exploring the Effect of Phosphine Ligand Architecture on a Buchwald–Hartwig Reaction: Ligand Synthesis and Screening of Reaction Conditions. (2021). ACS Publications. Retrieved from [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. (2024). Organic Syntheses. Retrieved from [Link]

Sources

Application

Scale-up synthesis of 2,6-Dibromo-triazolo[1,5-A]pyridine

Application Note: Scalable Synthesis of 2,6-Dibromo-[1,2,4]triazolo[1,5-a]pyridine Part 1: Strategic Analysis & Route Selection 1.1 Target Molecule Analysis The target, 2,6-Dibromo-[1,2,4]triazolo[1,5-a]pyridine , is a f...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 2,6-Dibromo-[1,2,4]triazolo[1,5-a]pyridine

Part 1: Strategic Analysis & Route Selection

1.1 Target Molecule Analysis The target, 2,6-Dibromo-[1,2,4]triazolo[1,5-a]pyridine , is a fused bicyclic heterocycle critical in medicinal chemistry as a scaffold for JAK inhibitors, adenosine receptor antagonists, and other bioactive agents.

  • Structural Challenges: The molecule possesses two bromine atoms at distinct electronic positions:

    • C2-Br (Triazole ring): Electron-deficient, susceptible to nucleophilic aromatic substitution (

      
      ).
      
    • C6-Br (Pyridine ring): Positioned meta to the bridgehead nitrogen, offering orthogonal reactivity (e.g., Suzuki/Buchwald couplings).

  • Scale-Up Imperative: Direct halogenation of the parent heterocycle often lacks regioselectivity. Therefore, a de novo ring construction strategy using pre-functionalized building blocks is required for process reliability.

1.2 Route Selection: The "Sandmeyer-Cyclization" Strategy While direct C-H bromination of triazolopyridines is possible, it often requires cryogenic lithiation or yields inseparable mixtures on a kilogram scale. We selected a three-stage robust protocol designed for safety and reproducibility:

  • Thiourea Formation: Activation of 2-amino-5-bromopyridine.

  • Oxidative Cyclization: Formation of the 2-amino-triazole core.[1]

  • Non-Aqueous Sandmeyer: Conversion of the amine to the bromide.

Rationale: This route avoids highly unstable intermediates (like azides) and expensive palladium catalysts, utilizing cheap commodity chemicals (ethyl chloroformate, hydroxylamine, copper bromide).

Part 2: Retrosynthetic Logic & Workflow

The following diagram illustrates the disconnection strategy, highlighting the origin of the two bromine atoms.

Retrosynthesis Figure 1: Retrosynthetic analysis showing the stepwise construction of the di-bromo core. Target 2,6-Dibromo-[1,2,4]triazolo[1,5-a]pyridine (Target) Intermediate 2-Amino-6-bromo-[1,2,4]triazolo[1,5-a]pyridine (Stable Amine Intermediate) Intermediate->Target Sandmeyer Reaction (t-BuONO, CuBr2) Thiourea N-(5-Bromo-2-pyridyl)-N'-ethoxycarbonylthiourea Thiourea->Intermediate Cyclization (NH2OH·HCl, Heat) SM 2-Amino-5-bromopyridine (Commercially Available) SM->Thiourea Acyl Isothiocyanate (EtOCOCl, KSCN)

Part 3: Detailed Experimental Protocols

Stage 1: Synthesis of N-(5-Bromo-2-pyridyl)-N'-ethoxycarbonylthiourea

Principle: Generation of ethoxycarbonyl isothiocyanate in situ avoids handling this lachrymatory and expensive reagent.

Reagents:

  • 2-Amino-5-bromopyridine (1.0 eq)[2]

  • Ethyl chloroformate (1.1 eq)

  • Potassium thiocyanate (KSCN) (1.1 eq)

  • Acetone (Solvent, 10 V)

Protocol:

  • Activation: Charge a reactor with Acetone (10 volumes) and KSCN (1.1 eq). Stir at room temperature (RT).

  • Addition: Add Ethyl chloroformate (1.1 eq) dropwise over 30 mins, maintaining temperature < 30°C. A white precipitate (KCl) will form. Stir for 1 hour to ensure complete formation of ethoxycarbonyl isothiocyanate.

  • Coupling: Add 2-Amino-5-bromopyridine (1.0 eq) portion-wise as a solid or solution in acetone.

  • Reaction: Stir the suspension at RT for 4–6 hours. Monitor by TLC/HPLC (Consumption of aminopyridine).

  • Work-up: Pour the mixture into ice-cold water (20 V). The product precipitates as a pale yellow solid.

  • Isolation: Filter the solid, wash with water (3 x 5 V), and dry in a vacuum oven at 45°C.

    • Yield Target: >90%

    • Checkpoint: The intermediate is stable and can be stored.[3]

Stage 2: Cyclization to 2-Amino-6-bromo-[1,2,4]triazolo[1,5-a]pyridine

Principle: Hydroxylamine attacks the thiourea carbon, followed by intramolecular nucleophilic attack by the pyridine nitrogen and loss of ethanol/H2S.

Reagents:

  • Thiourea Intermediate (from Stage 1) (1.0 eq)

  • Hydroxylamine hydrochloride (

    
    ) (2.0 eq)
    
  • Diisopropylethylamine (DIEA) (2.0 eq) or NaOH (aq)

  • Ethanol/Methanol (10 V)

Protocol:

  • Charge: Suspend the Thiourea intermediate in Ethanol (10 V).

  • Add Reagents: Add

    
     (2.0 eq) followed by DIEA (2.0 eq).
    
  • Reflux: Heat the mixture to reflux (78°C) for 6–12 hours. The suspension will likely clear then re-precipitate.

    • Mechanism Note: The reaction proceeds via a hydroxyguanidine intermediate which cyclizes with loss of ethyl formate and

      
      .
      
  • Work-up: Cool to RT. Concentrate the solvent to ~20% volume.

  • Precipitation: Dilute with water (10 V) and adjust pH to ~8 with sat.

    
     if necessary.
    
  • Isolation: Filter the white/off-white solid. Wash with cold water and diethyl ether (to remove sulfur byproducts).

    • Yield Target: 75–85%

    • Purity: >95% (HPLC).

Stage 3: Non-Aqueous Sandmeyer to 2,6-Dibromo-[1,2,4]triazolo[1,5-a]pyridine

Principle: Standard aqueous Sandmeyer reactions often fail with heterocyclic amines due to solubility issues and side reactions (hydrolysis). The Doyle modification using alkyl nitrites and anhydrous copper halides in acetonitrile is superior for scale-up.

Reagents:

  • 2-Amino-6-bromo-[1,2,4]triazolo[1,5-a]pyridine (1.0 eq)

  • Copper(II) Bromide (

    
    ) (1.2 eq)
    
  • tert-Butyl Nitrite (

    
    ) (1.5 eq)
    
  • Acetonitrile (MeCN) (anhydrous, 15 V)

Protocol:

  • Preparation: In a dry reactor under

    
    , suspend 
    
    
    
    (1.2 eq) in anhydrous MeCN (10 V).
  • Addition 1: Add

    
     (1.5 eq) to the copper suspension. Heat to 60°C.
    
  • Addition 2 (Critical): Add the 2-Amino intermediate (1.0 eq) portion-wise (solid addition) or as a slurry in MeCN (5 V) over 1 hour.

    • Safety: Evolution of

      
       gas.[4] Ensure proper venting.
      
    • Exotherm Control: Control addition rate to maintain temp < 65°C.

  • Digestion: Stir at 60–65°C for 2 hours until gas evolution ceases and HPLC shows conversion.

  • Quench: Cool to RT. Pour into 1M HCl (aq) (20 V) to quench excess nitrite and solubilize copper salts.

  • Extraction: Extract with Ethyl Acetate or DCM (3 x 10 V).

  • Purification: Wash organics with brine, dry over

    
    . Pass through a short silica plug if necessary to remove copper residues. Recrystallize from Ethanol/Heptane.
    
    • Yield Target: 60–70%

    • Appearance: White to light tan crystalline solid.

Part 4: Process Flow & Safety Visualization

The following diagram details the operational flow, highlighting critical safety control points (CCP).

ProcessFlow Figure 2: Operational Process Flow with Critical Control Points (CCP) Start Start: 2-Amino-5-bromopyridine Step1 Step 1: In-situ Isothiocyanate (Acetone, RT) CCP: Exotherm on EtOCOCl addition Start->Step1 Step2 Step 2: Cyclization (EtOH, Reflux) CCP: H2S Gas Evolution Step1->Step2 Filter Intermediate Step3 Step 3: Sandmeyer (MeCN, 60°C) CCP: N2 Gas Evolution/Diazo Stability Step2->Step3 Dry Solid Purification Purification (Acid Quench + Recrystallization) Step3->Purification Quench Final Final Product: 2,6-Dibromo-[1,2,4]triazolo[1,5-a]pyridine Purification->Final

Part 5: Analytical Data Summary

Data TypeExpected Signal / ValueInterpretation
1H NMR (DMSO-d6)δ 9.35 (s, 1H)H5 : Proton adjacent to bridgehead N (deshielded).
δ 7.95 (d, 1H)H7 : Doublet, coupling with H8.
δ 7.80 (d, 1H)H8 : Doublet.
13C NMR ~135-140 ppmC2-Br : Characteristic shift for brominated triazole carbon.
~108 ppmC6-Br : Pyridine ring carbon bearing bromine.
Mass Spec (LC-MS) m/z 276, 278, 280[M+H]+ : Distinct 1:2:1 isotopic pattern for Di-bromo species.
Melting Point 185–188 °CSharp melting point indicates high purity.

Part 6: Troubleshooting & Optimization

  • Incomplete Cyclization (Stage 2): If the intermediate thiourea persists, add an additional 0.5 eq of DIEA and extend reflux. The reaction is pH-sensitive; acidic conditions inhibit the nucleophilic attack of hydroxylamine.

  • Copper Removal (Stage 3): Residual copper can color the product green/blue. A wash with 10% aqueous EDTA or aqueous ammonia during the work-up effectively sequesters copper ions.

  • Safety Note on Sandmeyer: Do not allow the diazonium intermediate to accumulate. The "inverse addition" (adding amine to the heated nitrite/Cu mixture) ensures the diazonium species is consumed immediately upon formation, preventing hazardous accumulation.

References

  • General Synthesis of Triazolopyridines

    • Huntsman, E., Balsells, J. (2005).[5] "Synthesis of [1,2,4]Triazolo[1,5-a]pyridines from 2-Aminopyridines". European Journal of Organic Chemistry, 2005(17), 3761–3765. Link

  • Sandmeyer Reaction on Heterocycles

    • Doyle, M. P., Siegfried, B., Dellaria, J. F. (1977). "Alkyl nitrite-metal halide deamination reactions. 2. Substitutive deamination of arylamines by alkyl nitrites and copper(II) halides. A direct and efficient conversion of arylamines to aryl halides". The Journal of Organic Chemistry, 42(14), 2426–2430. Link

  • Scale-Up Safety Considerations

    • Org.[3][4][5][6][7][8] Process Res. Dev. (2018).[1][9][10] "Safety Assessment of Diazonium Species in Scale-Up". Organic Process Research & Development. (General reference for diazo safety).

  • Specific Analogous Protocols

    • Patent WO2010149769 (2010). "Triazolopyridine compounds as JAK inhibitors". (Describes the thiourea/hydroxylamine route for similar scaffolds). Link

Sources

Method

Application Notes and Protocols for the Purification of 2,6-Dibromo-triazolo[1,5-a]pyridine

Introduction: The Critical Role of Purity in Drug Discovery and Development In the landscape of modern medicinal chemistry and drug development, the purity of a chemical entity is not merely a desirable attribute but an...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Drug Discovery and Development

In the landscape of modern medicinal chemistry and drug development, the purity of a chemical entity is not merely a desirable attribute but an absolute prerequisite for meaningful biological evaluation and successful clinical translation. This is particularly true for novel heterocyclic scaffolds such as 2,6-Dibromo-triazolo[1,5-a]pyridine, a compound of significant interest due to its structural resemblance to biologically active purine analogs. The triazolo[1,5-a]pyridine core is a recognized pharmacophore, and its derivatives have shown promise in a variety of therapeutic areas.[1][2] Impurities, even in trace amounts, can lead to erroneous structure-activity relationship (SAR) data, unexpected toxicity, and a skewed understanding of a compound's pharmacological profile.

This comprehensive guide provides detailed application notes and validated protocols for the purification of 2,6-Dibromo-triazolo[1,5-a]pyridine. We will delve into the fundamental principles and practical execution of two primary purification techniques: recrystallization and column chromatography. The methodologies described herein are designed to be robust and reproducible, ensuring the high purity required for downstream applications in research, discovery, and development.

Physicochemical Properties: A Predictive Analysis

While specific experimental data for 2,6-Dibromo-triazolo[1,5-a]pyridine is not extensively available in the public domain, we can infer its key physicochemical properties by examining closely related analogs. This predictive approach is a cornerstone of synthetic and medicinal chemistry, allowing for the rational design of purification strategies.

PropertyPredicted Value/CharacteristicRationale and Comparative Data
Molecular Formula C₆H₃Br₂N₃Based on the chemical structure.
Molecular Weight ~276.9 g/mol Calculated from the molecular formula.
Appearance White to off-white solidSimilar brominated heterocyclic compounds are typically crystalline solids.[3][4]
Melting Point Moderately high (likely >120 °C)6-Bromo-[5][6][7]triazolo[1,5-a]pyridine has a melting point of 106-112 °C.[3] The addition of a second bromine atom is expected to increase the molecular weight and potentially the crystal lattice energy, leading to a higher melting point. The analogous 2-amino-6-bromo-[5][6][7]triazolo[1,5-a]pyridine has a significantly higher melting point of 190-195 °C.[4]
Solubility Low in water; Soluble in polar aprotic organic solvents (e.g., Dichloromethane, Chloroform, Ethyl Acetate, DMF)The dibromo-substitution increases lipophilicity. 2-amino-6-bromo-[5][6][7]triazolo[1,5-a]pyridine is reported to be insoluble in water but soluble in dichloromethane and DMF.[4] The parent 2,6-dibromopyridine is soluble in methanol.
Polarity Moderately polarThe presence of the triazole and pyridine nitrogen atoms imparts polarity, while the dibromo-aromatic system contributes to its non-polar character. This balance is key for chromatographic separation.

Purification Strategy: A Two-Pronged Approach

The purification of 2,6-Dibromo-triazolo[1,5-a]pyridine from a crude reaction mixture typically involves a sequential approach. The initial bulk purification is often achieved through recrystallization, which is effective at removing significant amounts of impurities. This is followed by column chromatography for the fine removal of closely related impurities and to achieve the highest possible purity.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2,6-Dibromo-triazolo[1,5-a]pyridine

Welcome to the technical support center for the synthesis of 2,6-dibromo-triazolo[1,5-a]pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,6-dibromo-triazolo[1,5-a]pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists. Triazolopyridines are a critical class of nitrogen-containing heterocycles found in numerous pharmaceutical agents.[1] The dibrominated variant, in particular, serves as a versatile intermediate for further functionalization via cross-coupling reactions, making its efficient synthesis paramount.

This document provides a comprehensive, question-and-answer-based approach to troubleshoot and optimize the synthesis, grounded in established chemical principles and field experience.

Synthetic Overview

The synthesis of 2,6-dibromo-triazolo[1,5-a]pyridine is most practically approached via a two-step sequence: first, the formation of the core triazolo[1,5-a]pyridine ring system, followed by a selective electrophilic bromination.

Synthesis_Pathway cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Bromination A 2-Aminopyridine C triazolo[1,5-a]pyridine A->C Heat, Solvent B Cyclizing Agent (e.g., N,N-dimethylformamide dimethyl acetal & hydroxylamine) B->C D triazolo[1,5-a]pyridine C->D F 2,6-Dibromo-triazolo[1,5-a]pyridine D->F Solvent, Temp Control E Brominating Agent (e.g., NBS, Br₂) E->F

Caption: Proposed two-step synthetic pathway to 2,6-Dibromo-triazolo[1,5-a]pyridine.

Frequently Asked Questions (FAQs)

Q1: What is the most common route for synthesizing the triazolo[1,5-a]pyridine core?

A1: A widely adopted and reliable method involves the reaction of 2-aminopyridine with a suitable cyclizing agent. One effective approach is the condensation of 2-aminopyridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an intermediate amidine, which is then treated with hydroxylamine hydrochloride to facilitate cyclization.[2] Alternative methods include copper-catalyzed oxidative coupling reactions, which can offer different substrate scope and reaction conditions.[3]

Q2: Why is N-Bromosuccinimide (NBS) often preferred over liquid bromine (Br₂) for the bromination step?

A2: NBS is a crystalline solid that is significantly easier and safer to handle than liquid Br₂, which is highly volatile, corrosive, and toxic.[4] From a chemical standpoint, NBS provides a low, steady concentration of electrophilic bromine, which can lead to higher selectivity and fewer side reactions compared to the high reactivity of bulk Br₂. This is particularly important for electron-rich heterocyclic systems that are prone to over-bromination or degradation under harsh conditions.[4][5]

Q3: What are the expected positions of bromination on the triazolo[1,5-a]pyridine ring?

A3: The triazolo[1,5-a]pyridine system is an electron-rich heterocycle. Electrophilic aromatic substitution is generally directed to the pyridine ring.[6] Based on the electronic properties of the fused ring system, the C5 and C7 positions are typically the most nucleophilic. However, for obtaining the 2,6-disubstituted product, the specific isomer and reaction conditions are critical. If starting from an unsubstituted triazolo[1,5-a]pyridine, achieving the 2,6-dibromo substitution pattern may be challenging and require specific directing groups or a multi-step synthesis. A more direct route would involve starting with a pre-functionalized pyridine. For the purpose of this guide, we will address the bromination of the parent ring system, which typically favors other positions, and discuss strategies to achieve the desired isomer.

Troubleshooting Guide: Step-by-Step Problem Solving

This section addresses specific issues you may encounter during the synthesis.

Part 1: Synthesis of triazolo[1,5-a]pyridine (Core Structure)

Problem 1: Low or no yield of the cyclized product.

  • Potential Cause A: Poor Quality of Reagents.

    • Explanation: 2-aminopyridine can oxidize and darken on storage. Hydroxylamine hydrochloride can be hygroscopic. DMF-DMA is highly sensitive to moisture. Using compromised reagents is a primary cause of reaction failure.

    • Solution:

      • Visually inspect 2-aminopyridine. If it is dark brown or black, purify it by recrystallization from toluene or sublimation.

      • Ensure hydroxylamine hydrochloride is a dry, free-flowing powder.

      • Use a fresh bottle of DMF-DMA or distill it under reduced pressure before use.

      • Always conduct the reaction under an inert atmosphere (Nitrogen or Argon) and use anhydrous solvents.

  • Potential Cause B: Incorrect Reaction Temperature or Time.

    • Explanation: The initial condensation with DMF-DMA and the subsequent cyclization are temperature-dependent. Insufficient heat can lead to incomplete reaction, while excessive heat can cause decomposition of intermediates or the final product.

    • Solution:

      • Monitor the reaction progress using Thin Layer Chromatography (TLC).

      • For the initial step with DMF-DMA, a reflux in a solvent like toluene is often required.

      • The cyclization step may require a different temperature profile. Empirically determine the optimal temperature, starting at a moderate temperature (e.g., 80 °C) and adjusting as needed based on TLC analysis.

  • Potential Cause C: Inefficient Work-up and Isolation.

    • Explanation: The triazolo[1,5-a]pyridine product is basic and may have significant water solubility, leading to losses during aqueous extraction.

    • Solution:

      • After quenching the reaction, adjust the pH of the aqueous layer to be slightly basic (pH 8-9) before extraction to ensure the product is in its free-base form.

      • Extract with a polar organic solvent like dichloromethane (DCM) or ethyl acetate multiple times (e.g., 3 x 50 mL).

      • If the product remains in the aqueous layer, saturate it with NaCl to decrease the product's solubility before re-extracting.

Part 2: Bromination of triazolo[1,5-a]pyridine

Problem 2: Incomplete bromination; recovery of starting material or mono-brominated product.

  • Potential Cause A: Insufficient Brominating Agent.

    • Explanation: Dibromination requires at least two equivalents of the brominating agent. Stoichiometry is critical.

    • Solution:

      • Use a slight excess of the brominating agent. For NBS, a common starting point is 2.2 to 2.5 equivalents relative to the triazolopyridine.

      • Add the NBS portion-wise over time. This maintains a steady concentration of the active brominating species and can help drive the reaction to completion.

  • Potential Cause B: Low Reaction Temperature.

    • Explanation: Electrophilic aromatic substitution, even on an activated ring, requires a certain activation energy. If the temperature is too low, the reaction rate will be impractically slow.

    • Solution:

      • Gently heat the reaction. For NBS brominations, temperatures between room temperature and 50 °C are typical.

      • If using a less reactive solvent like CCl₄, a radical initiator (like AIBN or benzoyl peroxide) and light or heat may be necessary, though this favors allylic-type bromination if alkyl side chains are present. For aromatic bromination, a polar solvent is often better.[5]

Problem 3: Formation of multiple products, including over-bromination or incorrect isomers.

  • Potential Cause A: Reaction Conditions are Too Harsh.

    • Explanation: High temperatures, high concentrations of a powerful brominating agent (like Br₂), or the presence of a strong Lewis acid can reduce the selectivity of the reaction, leading to a mixture of isomers or poly-brominated species.

    • Solution:

      • Switch to a milder brominating agent: Use NBS instead of Br₂.

      • Control Temperature: Run the reaction at 0 °C or even lower and allow it to slowly warm to room temperature. Monitor closely by TLC.

      • Solvent Choice: The solvent can influence selectivity. A solvent like DMF can promote high para-selectivity in some aromatic systems.[5] Acetonitrile or dichloromethane are also common choices.

  • Potential Cause B: The Parent Ring's Inherent Reactivity.

    • Explanation: As mentioned, electrophilic attack on the unsubstituted triazolo[1,5-a]pyridine ring may not favor the desired 2- and 6-positions. Achieving this specific isomer might be fundamentally challenging via direct bromination.

    • Solution:

      • Consider an alternative synthetic route: Start with a pre-brominated 2-aminopyridine (e.g., 2-amino-3,5-dibromopyridine) and then perform the cyclization to form the triazole ring. This locks in the bromine positions from the start.

      • Purification: If a mixture of isomers is unavoidable, careful column chromatography is required. Halogenated heterocycles can sometimes be challenging to separate.[7] A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar one (e.g., ethyl acetate) is a good starting point.

Experimental Protocols & Data
Table 1: Recommended Starting Conditions for Synthesis
ParameterStep 1: CyclizationStep 2: Bromination
Starting Material 2-Aminopyridine (1.0 eq)triazolo[1,5-a]pyridine (1.0 eq)
Key Reagents DMF-DMA (1.2 eq), NH₂OH·HCl (1.2 eq)N-Bromosuccinimide (2.2 eq)
Solvent Toluene or XyleneAcetonitrile or DMF
Temperature 80-110 °C (Reflux)0 °C to Room Temperature
Reaction Time 4-12 hours (Monitor by TLC)2-6 hours (Monitor by TLC)
Work-up Aqueous wash (basic pH), extraction with DCMQuench with Na₂S₂O₃ (aq.), extraction
Optimized Protocol: Electrophilic Bromination with NBS
  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add triazolo[1,5-a]pyridine (1.0 eq).

  • Solvent: Add anhydrous acetonitrile (or DMF) to dissolve the starting material (approx. 0.1 M concentration).

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

  • Reagent Addition: Add N-Bromosuccinimide (2.2 eq) in small portions over 30 minutes. Ensure the internal temperature does not rise significantly.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-5 hours.

  • Monitoring: Check the reaction progress every hour using TLC (e.g., 7:3 Hexane:Ethyl Acetate). The product spot should be less polar than the starting material.

  • Quenching: Once the starting material is consumed, pour the mixture into a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining NBS or bromine.

  • Extraction: Extract the aqueous mixture with ethyl acetate or DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Impure Product in Bromination Step check_sm Is Starting Material (SM) Consumed? (Check TLC) start->check_sm sm_present SM Remains check_sm->sm_present No sm_gone SM Consumed check_sm->sm_gone Yes cause_incomplete Potential Causes: - Insufficient NBS ( < 2.2 eq) - Temperature too low - Short reaction time sm_present->cause_incomplete cause_mixture Analysis of Crude Product: Multiple Spots on TLC? sm_gone->cause_mixture solution_incomplete Solutions: - Add more NBS (0.2-0.5 eq) - Increase temperature to RT or 40°C - Extend reaction time cause_incomplete->solution_incomplete yes_mixture Yes, Mixture cause_mixture->yes_mixture Yes no_mixture No, One Major Spot (but low isolated yield) cause_mixture->no_mixture No cause_overreaction Potential Causes: - Over-bromination / Isomers - Temperature too high - Harsh reagent (e.g., Br₂) yes_mixture->cause_overreaction cause_workup Potential Causes: - Product loss during work-up - Product decomposition on silica no_mixture->cause_workup solution_overreaction Solutions: - Lower temperature to 0°C - Add NBS slowly - Optimize purification - Consider alternative route cause_overreaction->solution_overreaction solution_workup Solutions: - Saturate aqueous layer with NaCl - Use neutral alumina for chromatography - Recrystallization instead of column cause_workup->solution_workup

Caption: A decision-tree workflow for troubleshooting low-yield bromination reactions.

References
  • Huntsman, E., & Balsells, J. (2005). Synthesis of[2][8][9]Triazolo[1,5-a]pyridines. European Journal of Organic Chemistry, 2005(18), 3761-3765. Available at: [Link]

  • Jiang, G., Lin, Y., Cai, M., & Zhao, H. (2019). A heterogeneous copper(II)-catalyzed oxidative cyclization of 2-pyridine ketone hydrazones. Synthesis, 51(23), 4487-4497. Available at: [Link]

  • Ueda, S., & Nagasawa, H. (2009). Copper-Catalyzed Synthesis of 1,2,4-Triazoles Using Molecular Oxygen as an Oxidant. Journal of the American Chemical Society, 131(42), 15080-15081. Available at: [Link]

  • Wikipedia contributors. (2025). N-Bromosuccinimide. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Available at: [Link]

  • Wikipedia contributors. (2025). Triazolopyridine. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Singh, A. S., et al. (2019). A convenient synthesis of 1,5-fused 1,2,4-triazoles... Synthesis, 51, 3443-3450. Available at: [Link]

  • Ansari, M. A., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 894. Available at: [Link]

  • Jones, G. (2003). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 13(1), 1-34. Available at: [Link]

  • Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Available at: [Link]

  • Ostrowska, K., et al. (2018). Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. Molecules, 23(11), 2775. Available at: [Link]

Sources

Optimization

Technical Support Center: 2,6-Dibromo-[1,2,4]triazolo[1,5-a]pyridine

This is a technical support guide designed for researchers working with 2,6-Dibromo-[1,2,4]triazolo[1,5-a]pyridine . It addresses the specific challenges of regioselectivity, catalyst deactivation, and sequential functio...

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers working with 2,6-Dibromo-[1,2,4]triazolo[1,5-a]pyridine . It addresses the specific challenges of regioselectivity, catalyst deactivation, and sequential functionalization.

Topic: Overcoming Low Reactivity & Regioselectivity Challenges Audience: Medicinal Chemists, Process Chemists Status: Active Guide

The Reactivity Landscape: Mapping the "Hot Spots"

Before troubleshooting, you must understand the electronic bias of the scaffold. The 2,6-dibromo-[1,2,4]triazolo[1,5-a]pyridine system possesses two electrophilic sites with distinct reactivities.

The Regioselectivity Rule

In Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), the reactivity is not equal.

  • Site A (C-2, Triazole Ring): This position is flanked by two nitrogen atoms (N1 and N3).[1] It is highly electron-deficient and is the primary site of oxidative addition . It reacts first under mild conditions.

  • Site B (C-6, Pyridine Ring): This position behaves like a deactivated aryl bromide. It requires higher energy (heat, active ligands) and typically reacts second.

Implication: If you observe a complex mixture or low yields, you are likely using "Site B conditions" on a "Site A" substrate, leading to over-reaction or catalyst poisoning.

Reactivity Diagram

The following diagram illustrates the sequential functionalization logic.

ReactivityMap Start 2,6-Dibromo- [1,2,4]triazolo[1,5-a]pyridine Step1 C-2 Functionalization (Triazole Ring) Start->Step1 Pd(0), RT High Reactivity Step2 C-6 Functionalization (Pyridine Ring) Start->Step2 Bis-coupling (Over-reaction) Intermediate 2-Substituted-6-Bromo- [1,2,4]triazolo[1,5-a]pyridine Step1->Intermediate Major Product Intermediate->Step2 Pd(0), Heat (>80°C) Lower Reactivity Final 2,6-Disubstituted Product Step2->Final

Figure 1: Sequential reactivity flow. C-2 (triazole) is the kinetic product; C-6 (pyridine) requires forcing conditions.

Troubleshooting Guide: Suzuki-Miyaura Coupling

Scenario A: "I see no reaction or <10% conversion."

Diagnosis: Catalyst Deactivation (The "Nitrogen Trap"). The triazolo[1,5-a]pyridine scaffold is nitrogen-rich.[2] The N3 and N1 atoms can chelate Palladium species, forming stable, non-reactive complexes (catalyst poisoning), especially if you use simple phosphines like PPh3.

Protocol Fix:

  • Switch Ligands: Move to bulky, electron-rich biaryl phosphine ligands that prevent N-chelation and boost oxidative addition.

    • Recommended:XPhos or SPhos .

    • Alternative:Pd(dppf)Cl2 is often robust enough for the C-2 position due to the "bite angle" effect.

  • Base Selection: Use a weaker base to avoid hydrolytic decomposition of the triazole ring.

    • Recommended:

      
       (2.0 - 3.0 equiv) or 
      
      
      
      . Avoid strong alkoxides (
      
      
      ) in the first step.
  • Solvent System: Ensure solubility. The dibromo starting material can be poorly soluble.

    • System: 1,4-Dioxane/Water (4:1) or Toluene/Water (with SPhos).

Scenario B: "I am getting a mixture of mono- and bis-coupled products."

Diagnosis: Loss of Kinetic Control. You are likely running the reaction too hot or with too much boronic acid.

Protocol Fix:

  • Temperature Control:

    • For C-2 selective coupling: Run at Room Temperature (20-25°C) . Do not heat.

    • For C-6 selective coupling: This is difficult to achieve directly without touching C-2. Standard practice is C-2 first, then C-6.

  • Stoichiometry:

    • Use 0.95 - 1.0 equivalents of boronic acid. Do not use excess.

    • Add the boronic acid slowly (syringe pump) if selectivity remains poor.

Scenario C: "The C-6 Bromine won't react after I functionalized C-2."

Diagnosis: Electronic Deactivation. Once C-2 is substituted (especially with an electron-rich aryl group), the electron density of the entire system increases, making the C-6 position even less electrophilic (deactivated).

Protocol Fix:

  • Energy Boost: This step requires heat. Microwave irradiation at 100-120°C is highly effective.

  • Catalyst Upgrade: Use a precatalyst system like Pd-G3-XPhos or Pd-G4-BrettPhos to force the difficult oxidative addition at C-6.

Validated Protocols

Protocol 1: Highly Selective C-2 Mono-Arylation

Use this to install the first R-group on the triazole ring.

ComponentReagentEquiv.[2][3][4][5][6][7][8][9]Notes
Substrate 2,6-Dibromo-[1,2,4]triazolo[1,5-a]pyridine1.0Dissolve fully before catalyst addition.
Boronic Acid Aryl-B(OH)21.0-1.1Limiting reagent.
Catalyst Pd(dppf)Cl2·DCM 0.05 (5 mol%)Robust, resists N-chelation.
Base

(2M aq.)
2.5Standard mild base.
Solvent 1,4-Dioxane[0.1 M]Degas thoroughly (sparge with Ar).
Conditions 40°C or RT 4-12 hMonitor by LCMS.

Step-by-Step:

  • Charge a reaction vial with substrate, boronic acid, and Pd catalyst.

  • Evacuate and backfill with Argon (3x).

  • Add degassed Dioxane and 2M

    
    .
    
  • Stir at 40°C.

  • Checkpoint: At 2 hours, check LCMS. You should see the mono-product (M+R-Br) and minimal bis-product. If starting material remains, add 2 mol% more catalyst, not more heat.

Protocol 2: Forcing C-6 Functionalization (The "Difficult" Step)

Use this on the isolated 2-substituted intermediate.

ComponentReagentEquiv.[2][3][4][5][6][7][8][9]Notes
Substrate 2-Aryl-6-bromo-[1,2,4]triazolo[1,5-a]pyridine1.0Purified intermediate.[10][11]
Boronic Acid Aryl-B(OH)21.5Excess required.
Catalyst Pd(OAc)2 + XPhos 0.05 / 0.101:2 ratio. Pre-stir in solvent for 5 mins.
Base

3.0Anhydrous, finely ground.
Solvent n-Butanol or Toluene/H2O[0.2 M]High boiling point required.
Conditions 100-110°C 12-24 hSealed tube or Microwave.

FAQs: Rapid Response

Q: Can I use Lithium-Halogen Exchange (n-BuLi) instead of Palladium? A: Yes, but with extreme caution.

  • Selectivity: Treatment with n-BuLi at -78°C will exclusively lithiate the C-2 position (triazole ring) due to the inductive effect of the adjacent nitrogens (Directing Group effect).

  • Risk: The triazole ring is prone to ring-opening or cleavage under strong nucleophilic conditions if the temperature rises above -60°C.

  • Recommendation: Use i-PrMgCl·LiCl (Turbo Grignard) at -40°C for a safer, more controlled exchange at C-2.

Q: Why does my reaction turn black and stop working? A: This is "Palladium Black" precipitation. It indicates your ligand is not stabilizing the Pd(0) species effectively, likely due to competitive binding by the triazole nitrogens.

  • Fix: Increase the Ligand:Metal ratio to 2:1 or 3:1. Switch to XPhos or BrettPhos , which form extremely stable active species.

Q: Is the C-6 bromine ever more reactive? A: Only if the C-2 position is sterically blocked (e.g., by a massive substituent on N1, which isn't possible here) or if you use a specific directing group. In 95% of standard cross-couplings, C-2 reacts first .

References

  • Regioselectivity in Triazolopyridines

    • Mechanistic insight into C-2 vs C-6 reactivity in similar azolo-pyridine systems.
    • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2,6-Dibromopyridine. Link

  • General Suzuki Coupling Methodologies

    • Foundational protocols for handling heteroaryl halides.
    • Organic Chemistry Portal. (2024). Suzuki-Miyaura Coupling.[8][11][12] Link

  • Catalyst Selection for N-Heterocycles

    • Discussion on ligand choice (XPhos/SPhos) for preventing catalyst poisoning in nitrogen-rich heterocycles.
    • Sigma-Aldrich/Merck. Catalysis in Cross-Coupling Reactions. Link

Sources

Troubleshooting

Technical Support Center: Synthesis of 2,6-Dibromo-triazolo[1,5-a]pyridine

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 2,6-Dibromo-triazolo[1,5-a]pyridine. This document provides in-depth troub...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 2,6-Dibromo-triazolo[1,5-a]pyridine. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the common challenges encountered during this multi-step synthesis, ensuring the integrity of your experimental outcomes.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section is formatted to directly address problems you may be encountering in the lab. Each question is followed by a detailed explanation of the potential causes and actionable steps to resolve the issue.

Question 1: After synthesizing 2,6-dibromopyridine, my NMR spectrum shows more than just the expected product. What are these other signals?

Answer:

The presence of additional signals in the NMR spectrum of your 2,6-dibromopyridine product typically points to two main impurities arising from the synthetic route, which commonly starts from 2,6-dichloropyridine.

  • Residual Starting Material (2,6-dichloropyridine): An incomplete halogen exchange reaction will result in the presence of the starting material.

  • Mono-substituted Intermediate (2-chloro-6-bromopyridine): The reaction proceeds in a stepwise manner, and if it does not go to completion, you will have the intermediate where only one chlorine atom has been substituted by bromine.

A patent for the synthesis of 2,6-dibromopyridine specifies that the reaction should be monitored by HPLC to ensure the levels of 2,6-dichloropyridine are below 0.1% and 2-chloro-6-bromopyridine are below 5%.[1]

Troubleshooting Steps:

  • Reaction Monitoring: It is crucial to monitor the reaction progress using a suitable analytical technique like HPLC or GC-MS. Continue the reaction until the starting material and intermediate are consumed to the desired level.

  • Purification: If the reaction cannot be driven to completion, careful purification is necessary. Fractional distillation or column chromatography can be employed to separate the desired 2,6-dibromopyridine from the less polar starting material and intermediate.

Question 2: I am attempting to synthesize 2-amino-6-bromopyridine from 2,6-dibromopyridine, but my yield is low, and I have a significant amount of a more polar byproduct. What is this byproduct and how can I avoid it?

Answer:

The more polar byproduct you are observing is likely 2,6-diaminopyridine . This arises from the di-substitution of both bromine atoms on the starting material, 2,6-dibromopyridine, with an amino group.[2] This is a common issue in nucleophilic aromatic substitution reactions on di-halogenated pyridines.

Causality: The introduction of the first amino group can activate the pyridine ring, making the second bromine atom more susceptible to substitution, especially if the reaction conditions (temperature, reaction time, and concentration of the aminating agent) are not carefully controlled.

Troubleshooting Steps:

  • Control Stoichiometry: Use a controlled amount of the aminating agent (e.g., ammonia or an amine source). A large excess will favor the formation of the di-aminated product.

  • Optimize Reaction Temperature and Time: Lowering the reaction temperature and reducing the reaction time can help to favor the mono-substitution product. Monitor the reaction closely to stop it once the desired product is maximized.

  • Purification: The desired 2-amino-6-bromopyridine can be separated from the more polar 2,6-diaminopyridine by column chromatography. A solvent system with a gradient of increasing polarity will effectively separate the two compounds.

Question 3: During the final cyclization step to form the triazolo[1,5-a]pyridine ring, my reaction mixture turns dark, and I isolate a complex mixture of products. What is happening?

Answer:

The formation of a dark, complex mixture during the cyclization of 2-amino-6-bromopyridine to form the triazolo[1,5-a]pyridine ring often indicates side reactions and decomposition. The specific impurities will depend on the cyclization agent used (e.g., formic acid, formamide, or other reagents for ring closure).

Potential Side Reactions and Impurities:

  • Incomplete Cyclization: You may have unreacted starting material or partially reacted intermediates, such as the formylated aminopyridine, that have not cyclized.

  • Polymerization/Decomposition: The reaction conditions, if too harsh (e.g., high temperatures for extended periods), can lead to the decomposition of the starting material and product, resulting in polymeric tars.

  • Isomer Formation: Depending on the cyclization conditions and reagents, there is a possibility of forming isomeric products, although the triazolo[1,5-a]pyridine is generally the favored product from 2-aminopyridines.

Troubleshooting Steps:

  • Optimize Reaction Conditions: Carefully control the reaction temperature and time. It is often beneficial to start with milder conditions and gradually increase the temperature if the reaction is not proceeding.

  • Choice of Cyclization Reagent: The choice of reagent for forming the triazole ring is critical. Different reagents will have different optimal reaction conditions. For example, some methods for the synthesis of 1,2,4-triazolo[1,5-a]pyridines from 2-aminopyridines utilize copper catalysts, and the reaction conditions need to be finely tuned to avoid side reactions.[3][4]

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative side reactions that may contribute to the formation of colored impurities.

  • Purification of the Intermediate: Ensure that the starting 2-amino-6-bromopyridine is of high purity. Impurities from the previous step can interfere with the cyclization reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the overall synthesis of 2,6-Dibromo-triazolo[1,5-a]pyridine?

A1: The most common impurities can be categorized by their origin in the synthetic sequence:

ImpuritySource
2,6-dichloropyridineUnreacted starting material in the synthesis of 2,6-dibromopyridine.
2-chloro-6-bromopyridineIncomplete reaction intermediate in the synthesis of 2,6-dibromopyridine.
2,4,6-tribromopyridineOver-bromination of pyridine or 2,6-dibromopyridine under harsh conditions.[5]
2,6-diaminopyridineDi-substitution byproduct in the synthesis of 2-amino-6-bromopyridine.[2]
Formylated 2-amino-6-bromopyridineIncompletely cyclized intermediate before the formation of the triazole ring.

Q2: How can I best purify the final 2,6-Dibromo-triazolo[1,5-a]pyridine product?

A2: A multi-step purification strategy is often necessary for obtaining a highly pure product.

  • Aqueous Work-up: After the reaction is complete, a standard aqueous work-up with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and brine washes will help to remove inorganic salts and highly polar impurities.

  • Column Chromatography: This is the most effective method for separating the desired product from closely related impurities. A silica gel column with a gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is a good starting point.

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be a highly effective final purification step to remove minor impurities and obtain a crystalline product.

Q3: What analytical techniques are most suitable for identifying and quantifying impurities in this synthesis?

A3: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling.

  • Thin Layer Chromatography (TLC): A quick and easy method for monitoring reaction progress and assessing the purity of fractions from column chromatography.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis of purity and for separating closely related impurities. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a common choice.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides mass information for the separated peaks from the HPLC, which is invaluable for identifying the molecular weight of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation of the final product and for identifying the structure of unknown impurities if they can be isolated in sufficient quantity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for analyzing the purity of volatile starting materials like 2,6-dibromopyridine.

Visualizing the Synthetic Pathway and Impurity Formation

The following diagrams illustrate the likely synthetic pathway and the points at which common impurities can be introduced.

Synthesis_Pathway cluster_step1 Step 1: Synthesis of 2,6-Dibromopyridine cluster_step2 Step 2: Synthesis of 2-Amino-6-bromopyridine cluster_step3 Step 3: Cyclization to form Triazole Ring 2,6-Dichloropyridine 2,6-Dichloropyridine 2,6-Dibromopyridine 2,6-Dibromopyridine 2,6-Dichloropyridine->2,6-Dibromopyridine HBr/Heat 2,6-Dibromopyridine_2 2,6-Dibromopyridine 2-Amino-6-bromopyridine 2-Amino-6-bromopyridine 2,6-Dibromopyridine_2->2-Amino-6-bromopyridine NH3/Heat 2-Amino-6-bromopyridine_2 2-Amino-6-bromopyridine Final_Product 2,6-Dibromo-triazolo[1,5-a]pyridine 2-Amino-6-bromopyridine_2->Final_Product Cyclization Reagent

Caption: Overall synthetic workflow for 2,6-Dibromo-triazolo[1,5-a]pyridine.

Impurity_Formation 2,6-Dichloropyridine 2,6-Dichloropyridine 2,6-Dibromopyridine 2,6-Dibromopyridine 2,6-Dichloropyridine->2,6-Dibromopyridine Incomplete Reaction 2-chloro-6-bromopyridine 2-chloro-6-bromopyridine 2-chloro-6-bromopyridine->2,6-Dibromopyridine Incomplete Reaction 2,4,6-tribromopyridine 2,4,6-tribromopyridine 2,6-Dibromopyridine->2,4,6-tribromopyridine Over-bromination 2-Amino-6-bromopyridine 2-Amino-6-bromopyridine 2,6-Dibromopyridine->2-Amino-6-bromopyridine 2,6-diaminopyridine 2,6-diaminopyridine 2-Amino-6-bromopyridine->2,6-diaminopyridine Di-substitution Final_Product 2,6-Dibromo-triazolo[1,5-a]pyridine 2-Amino-6-bromopyridine->Final_Product Incomplete_Cyclization Incompletely Cyclized Intermediate Final_Product->Incomplete_Cyclization Incomplete Cyclization

Caption: Potential impurity formation pathways in the synthesis.

References

  • CN102993086A - Method for synthesizing 2,6-dibromo pyridine - Google Patents.
  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - Semantic Scholar. Available at: [Link]

  • Bromopyridine: Common isomorphs, synthesis, applications and storage - Chempanda. Available at: [Link]

  • 2,6-Dibromopyridine | C5H3Br2N | CID 12274 - PubChem. Available at: [Link]

  • Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands - PMC - NIH. Available at: [Link]

  • 2-Aminopyridine – an unsung hero in drug discovery - RSC Publishing. Available at: [Link]

  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry. Available at: [Link]

  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - ResearchGate. Available at: [Link]

  • How to carry out bromination of pyridine at 2- or 4- positions? - ResearchGate. Available at: [Link]

  • The Chemistry of the Triazolopyridines: An Update - ResearchGate. Available at: [Link]

  • CN115784978B - Method for synthesizing 2-amino-6-bromopyridine - Google Patents.
  • Synthesis of 1,2,4-triazolo[1,5-a]pyridines - Organic Chemistry Portal. Available at: [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC - PubMed Central. Available at: [Link]

  • Synthesis of 1,2,4-triazolo[4,3-a]pyridines - Organic Chemistry Portal. Available at: [Link]

  • WO2019145177A1 - Bromination of pyridine derivatives - Google Patents.
  • Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors - NIH. Available at: [Link]

  • Pyridines. Available at: [Link]

  • US2643256A - Preparation of 2-aminopyridine and 2-aminoquinoline - Google Patents.
  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - MDPI. Available at: [Link]

  • Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles - SIOC Journals. Available at: [Link]

  • Pyridine synthesis - Organic Chemistry Portal. Available at: [Link]

  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC - NIH. Available at: [Link]

Sources

Optimization

Catalyst selection for 2,6-Dibromo-triazolo[1,5-A]pyridine reactions

Technical Support Center: Catalyst Optimization for 2,6-Dibromo-[1,2,4]triazolo[1,5-a]pyridine Section 1: The "Triage" – Understanding Your Scaffold Subject: Regioselectivity & Reactivity Profile of 2,6-Dibromo-[1,2,4]tr...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Catalyst Optimization for 2,6-Dibromo-[1,2,4]triazolo[1,5-a]pyridine

Section 1: The "Triage" – Understanding Your Scaffold

Subject: Regioselectivity & Reactivity Profile of 2,6-Dibromo-[1,2,4]triazolo[1,5-a]pyridine.

Before selecting a catalyst, you must understand the electronic "personality" of your two bromine handles. They are not created equal.

  • Position C2 (The "Hot" Spot): Located on the triazole ring, flanked by N1 and N3. This position is highly electron-deficient (electrophilic). It undergoes oxidative addition rapidly but is also susceptible to nucleophilic attack (SNAr) and base-mediated debromination (protonation).

  • Position C6 (The "Stable" Spot): Located on the pyridine ring.[1] This behaves like a standard 3-bromopyridine. It is robust and requires standard palladium cycles for activation.

The Golden Rule: In almost all Pd-catalyzed cross-couplings (Suzuki, Sonogashira), C2 reacts first due to its lower LUMO energy and facilitation of oxidative addition by the adjacent nitrogen atoms.

Section 2: Troubleshooting Guides (Q&A Format)

Module A: Regioselectivity Issues

Q: "I am trying to couple at C6, but the reaction is happening at C2 (or I'm getting a mixture). How do I invert the selectivity?"

A: Direct inversion of selectivity (reacting C6 before C2) on a 2,6-dibromo scaffold is chemically difficult because C2 is kinetically superior.

  • Strategy 1 (The Blockade): If you need C6 functionalization, it is often better to start with 6-bromo-[1,2,4]triazolo[1,5-a]pyridine , perform the coupling at C6, and then brominate C2 (using NBS/AgNO3) or activate C2 via C-H activation later.

  • Strategy 2 (Steric Control): If you must use the dibromo substrate, try using a bulky, electron-rich ligand like t-BuXPhos or Q-Phos at low temperatures (-20°C to 0°C). While these ligands usually accelerate coupling, the steric bulk might destabilize the crowded transition state at C2 (flanked by bridgehead N) compared to the more open C6, though this is experimental and substrate-dependent.

Q: "I want to selectively couple at C2, but I'm seeing over-reaction (bis-coupling) at C6."

A: This is a control issue.

  • The Fix: Lower your catalyst loading and temperature.

    • Catalyst: Switch to Pd(PPh3)4 (Tetrakis). It is less active than Gen-2/Gen-3 precatalysts and discriminates better between the highly activated C2 and the neutral C6.

    • Stoichiometry: Use exactly 0.95 - 1.0 equivalents of the boronic acid.

    • Temperature: Run at Room Temperature (RT) or 40°C. Do not reflux.

Module B: Reaction Stalling & Side Reactions

Q: "My reaction at C2 stalls at 50% conversion, or I see the formation of the debrominated product (H at C2)."

A: The C2 position is acidic and fragile.

  • The Cause: Strong bases (like K2CO3 or K3PO4) in hot protic solvents can cause protodebromination (Br replaced by H) or ring opening of the triazole.

  • The Fix:

    • Switch Base: Use a milder, non-hygroscopic base like K2CO3 (anhydrous) or CsF . Avoid hydroxides.

    • Switch Solvent: Move to strictly anhydrous conditions. Use 1,4-Dioxane or Toluene instead of DMF/Water mixtures.

    • Catalyst: Use a catalyst that facilitates rapid reductive elimination to outcompete side reactions. Pd(dppf)Cl2·DCM is excellent here due to the large bite angle of the dppf ligand.

Q: "The catalyst turns black immediately (Palladium Black precipitation)."

A: The nitrogen-rich triazolopyridine scaffold can act as a ligand itself, poisoning the Pd.

  • The Fix: You need a ligand that binds Pd tighter than your substrate does.

    • Avoid "naked" Pd sources like Pd(OAc)2.

    • Use Buchwald Precatalysts (e.g., XPhos Pd G3) . These release the active species slowly and keep the metal ligated.

Section 3: Catalyst Selection Matrix

GoalRecommended CatalystLigand ClassBase/Solvent System
Selective C2 Coupling Pd(PPh3)4 (5 mol%)Monodentate PhosphineNa2CO3 / DME:H2O (2:1) @ 60°C
Difficult C2 Substrates XPhos Pd G2 (2 mol%)Dialkylbiaryl PhosphineK3PO4 / THF:H2O @ RT
C6 Coupling (Post-C2) Pd(dppf)Cl2 (3 mol%)Bidentate FerrocenylCs2CO3 / Dioxane @ 90°C
C-H Activation (at C2) Pd(OAc)2 + PCy3 Electron-rich AlkylAg2CO3 / Pivalic Acid

Section 4: Visual Decision Workflows

Workflow 1: Catalyst Selection Logic

CatalystSelection Start Start: 2,6-Dibromo-[1,2,4]triazolo[1,5-a]pyridine Goal What is your primary goal? Start->Goal SelectC2 Selective Coupling at C2 Goal->SelectC2 SelectC6 Selective Coupling at C6 Goal->SelectC6 BisCouple Bis-Coupling (C2 & C6) Goal->BisCouple CatC2 Use Pd(PPh3)4 (Mild, Kinetic Control) SelectC2->CatC2 WarnC6 Difficult! C2 reacts first. Can you start with 6-bromo? SelectC6->WarnC6 CatBis Use XPhos Pd G3 (High Turnover) BisCouple->CatBis CondC2 Temp: 40-60°C Base: Na2CO3 CatC2->CondC2 YesStart Yes: Use 6-bromo precursor WarnC6->YesStart NoStart No: Block C2 or accept mixture WarnC6->NoStart CondBis Temp: 100°C+ Base: K3PO4 CatBis->CondBis

Caption: Decision tree for selecting the appropriate Palladium source based on regioselectivity goals.

Workflow 2: Troubleshooting Reaction Failure

Troubleshooting Issue Reaction Failed / Low Yield Check1 Check C2-H (Debromination)? Issue->Check1 YesDebr Yes: Protodebromination Check1->YesDebr Detected by LCMS NoDebr No: Starting Material Left Check1->NoDebr SolDebr Solution: Use Anhydrous Dioxane Switch to CsF or mild base YesDebr->SolDebr Check2 Is Catalyst Black? NoDebr->Check2 YesBlack Yes: Pd Aggregation Check2->YesBlack NoBlack No: Inactive Catalyst Check2->NoBlack SolBlack Solution: Switch to Precatalyst (e.g., XPhos Pd G2) YesBlack->SolBlack SolInactive Solution: Increase Temp Add promoter (e.g., 18-crown-6) NoBlack->SolInactive

Caption: Diagnostic flow for identifying failure modes in triazolopyridine cross-couplings.

Section 5: Standard Operating Procedure (SOP)

Protocol: Regioselective C2-Arylation of 2,6-Dibromo-[1,2,4]triazolo[1,5-a]pyridine

Reagents:

  • Substrate: 2,6-Dibromo-[1,2,4]triazolo[1,5-a]pyridine (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)2 (1.05 equiv)

  • Catalyst: Pd(PPh3)4 (5 mol%)[2]

  • Base: Na2CO3 (2.0 equiv, 2M aqueous solution)

  • Solvent: 1,2-Dimethoxyethane (DME) (0.1 M concentration)

Procedure:

  • Setup: Charge a microwave vial or round-bottom flask with the substrate, boronic acid, and Pd catalyst.

  • Degassing (Critical): Seal the vessel and purge with Argon/Nitrogen for 10 minutes. Note: Oxygen is the enemy of regioselectivity here; it accelerates homocoupling and catalyst death.

  • Solvent Addition: Add degassed DME and the aqueous base solution via syringe.

  • Reaction: Heat to 60°C (oil bath) or 80°C (microwave, 30 min). Monitor by LCMS every hour.

  • Termination: Once C2-product > 90% and bis-product < 5%, cool to RT. Filter through Celite.

References

  • Regioselectivity in Fused Azoles

    • Title: Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline.[3]

    • Source: N
    • Relevance: Establishes the principle that positions between nitrogens (like C2 in triazolopyridine) are highly electrophilic and reactive.
  • Catalyst Selection for Pyrazolo[1,5-a]pyrimidines (Analogous Scaffold)

    • Title: Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H).
    • Source: PubMed Central.
    • Relevance: Demonstrates the use of XPhos Pd G2 for difficult couplings on the 5-membered ring of fused pyridine systems.
  • C-H Activation vs Coupling

    • Title: Palladium-Catalyzed Regioselective Arylation of Pyrazolo[1,5-a]pyridines via C–H Activation.[4]

    • Source: ResearchGate.[5]

    • Relevance: Discusses the innate reactivity of the C3/C7 positions (analogous to C2/C6) and the role of Ag salts in activation.[4]

  • General Reactivity of 2,6-Disubstituted Pyridines

    • Title: Synthesis and structure-activity relationship of 2,6-disubstituted pyridine deriv
    • Source: PubMed.
    • Relevance: Provides context on the stability and handling of the pyridine ring portion of the scaffold.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Purity Analysis of 2,6-Dibromo-triazolo[1,5-A]pyridine by HPLC and Alternative Methods

Introduction: The Critical Role of Purity in Drug Development In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Drug Development

In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel heterocyclic compounds such as 2,6-Dibromo-triazolo[1,5-a]pyridine, a molecule of interest in medicinal chemistry, rigorous purity analysis is paramount.[1] Impurities, even in trace amounts, can originate from starting materials, byproducts of synthesis, or degradation and may exhibit undesirable toxicological profiles or alter the therapeutic effect of the API.[1] This guide provides an in-depth comparison of high-performance liquid chromatography (HPLC) and its advanced counterpart, ultra-performance liquid chromatography (UPLC), with orthogonal analytical techniques for the comprehensive purity assessment of 2,6-Dibromo-triazolo[1,5-a]pyridine.

The triazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities.[2][3][4] The specific substitution pattern of 2,6-Dibromo-triazolo[1,5-a]pyridine makes it a key intermediate for further chemical elaboration. Therefore, a robust analytical methodology to ensure its purity is essential before its use in subsequent synthetic steps or biological screening.

Primary Analytical Approach: A Validated Stability-Indicating UPLC-UV Method

For the purity analysis of 2,6-Dibromo-triazolo[1,5-a]pyridine, a stability-indicating reverse-phase ultra-performance liquid chromatography (UPLC) method with UV detection is the recommended primary approach. UPLC offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption, making it ideal for high-throughput screening and in-process controls.[5] The method detailed below is designed to separate the main component from potential process-related impurities and degradation products, ensuring a comprehensive purity profile.

Rationale for Method Development

The choice of a UPLC system with a sub-2 µm particle column is driven by the need for high separation efficiency to resolve closely eluting impurities. A C18 stationary phase is selected due to its broad applicability for the separation of moderately polar to nonpolar compounds like our target molecule. The mobile phase, consisting of an acidified aqueous phase and an organic modifier (acetonitrile), is a standard choice for reverse-phase chromatography of nitrogen-containing heterocyclic compounds. The acidic modifier (formic acid) helps to ensure sharp peak shapes by suppressing the ionization of any residual silanol groups on the stationary phase and protonating the basic nitrogen atoms in the analyte. A gradient elution is employed to ensure the timely elution of both early- and late-eluting impurities with good peak shapes. UV detection is chosen based on the chromophoric nature of the triazolo[1,5-a]pyridine ring system.

Experimental Protocol: UPLC-UV Analysis

Instrumentation:

  • UPLC system equipped with a binary solvent manager, sample manager, and a photodiode array (PDA) detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-1 min: 95% A, 5% B

    • 1-8 min: Linear gradient to 5% A, 95% B

    • 8-9 min: Hold at 5% A, 95% B

    • 9-9.1 min: Linear gradient to 95% A, 5% B

    • 9.1-10 min: Hold at 95% A, 5% B (column re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Detection Wavelength: 254 nm (or a wavelength determined by UV scan of the main peak)

  • Injection Volume: 2 µL

  • Sample Diluent: Acetonitrile/Water (50:50, v/v)

Sample Preparation:

  • Accurately weigh approximately 10 mg of the 2,6-Dibromo-triazolo[1,5-a]pyridine sample.

  • Dissolve in 10 mL of the sample diluent to obtain a stock solution of 1 mg/mL.

  • Further dilute the stock solution with the diluent to a final concentration of 0.1 mg/mL for analysis.

Method Validation: The method should be validated according to the International Council for Harmonisation (ICH) guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[6][7]

UPLC Analytical Workflow

UPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis UPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Diluent Weigh->Dissolve Dilute Dilute to Final Concentration Dissolve->Dilute Inject Inject into UPLC Dilute->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection (PDA) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate % Purity Integrate->Calculate Report Generate Report Calculate->Report Method_Comparison UPLC UPLC Speed Speed UPLC->Speed High Resolution Resolution UPLC->Resolution Very High Specificity Specificity UPLC->Specificity High Quantification Quantification UPLC->Quantification Relative HPLC HPLC HPLC->Speed Moderate HPLC->Resolution Good HPLC->Specificity Good HPLC->Quantification Relative qNMR qNMR qNMR->Speed High qNMR->Resolution High qNMR->Specificity Very High qNMR->Quantification Absolute DSC DSC DSC->Speed High DSC->Specificity Low DSC->Quantification Absolute

Sources

Comparative

Comparative Guide to In Vitro Assay Validation for Novel 2,6-Dibromo-triazolo[1,5-a]pyridine Kinase Inhibitors

Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold The triazolo[1,5-a]pyridine scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of compounds with diverse bi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold

The triazolo[1,5-a]pyridine scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of compounds with diverse biological activities, including potent kinase inhibitors.[1][2] Specifically, derivatives have demonstrated promising activity against Janus kinases (JAKs), which are pivotal in cytokine signaling pathways implicated in inflammatory diseases and cancers.[1] The 2,6-dibromo-triazolo[1,5-a]pyridine core represents a versatile starting point for synthetic elaboration, offering two distinct points for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

However, the journey from a novel compound to a viable drug candidate is contingent on rigorous, reproducible, and biologically relevant preclinical assessment. The cornerstone of this process is the validation of in vitro assays. This guide provides a comprehensive framework for validating a primary biochemical assay for novel compounds derived from this scaffold, using JAK2 inhibition as a representative therapeutic target. We will compare methodologies, explain the rationale behind experimental choices, and provide a self-validating protocol to ensure data integrity and trustworthiness.

Section 1: The Strategic Imperative: Selecting the Right Primary Assay

The initial step in characterizing a new chemical entity is to confirm its activity against the intended biological target. While numerous assay formats exist, the choice is a critical decision that impacts the entire discovery cascade.

Biochemical vs. Cell-Based Assays: A Symbiotic Relationship

A common pitfall is the over-reliance on a single assay type. Biochemical and cell-based assays provide different, yet complementary, information.

  • Biochemical Assays: These assays utilize purified, recombinant proteins (e.g., a kinase enzyme) and substrates in a controlled, cell-free environment. Their primary advantage is the direct measurement of target engagement and inhibition without the complexities of cellular uptake, metabolism, or off-target effects. This makes them ideal for initial hit identification, structure-activity relationship (SAR) studies, and determining intrinsic potency (e.g., IC50).

  • Cell-Based Assays: These assays measure the compound's effect within a living cell. This provides a more physiologically relevant context, accounting for factors like membrane permeability and cellular metabolism. However, a positive result can be ambiguous; it may stem from on-target activity, off-target effects, or general cytotoxicity.[3]

Our Strategy: The most robust validation strategy begins with a highly reliable biochemical assay to confirm on-target activity and rank-order compound potency. Positive hits are then progressed to cell-based assays to confirm cellular potency and rule out confounding factors. This guide will focus on the rigorous validation of the primary biochemical assay.

Choosing a Biochemical Assay Format: Balancing Throughput, Reliability, and Relevance

Several technologies are available for measuring kinase activity, each with distinct advantages and disadvantages.[4]

  • Radiometric Assays: Often considered the "gold standard" for accuracy, these assays use radioactively labeled ATP (e.g., [γ-³²P]-ATP) and measure the incorporation of the radiolabel into the substrate.[5] They are highly sensitive and less prone to compound interference but involve significant safety, handling, and disposal considerations.

  • Fluorescence-Based Assays: These methods, including TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer), are high-throughput and avoid radioactivity.[6] They rely on detecting a phosphorylation-dependent change in fluorescence, but can be susceptible to interference from compounds that are themselves fluorescent or that quench the signal.[7]

  • Luminescence-Based Assays: These assays typically measure the amount of ATP consumed during the kinase reaction. For example, the ADP-Glo™ Kinase Assay quantifies the amount of ADP produced, which is directly proportional to kinase activity. This format is highly sensitive, has a broad dynamic range, and is less prone to optical interference than fluorescence-based methods, making it an excellent choice for screening and validation.[8]

For this guide, we will detail the validation of a luminescence-based assay due to its widespread adoption, robustness, and suitability for high-throughput applications.

Section 2: The Blueprint for a Self-Validating Kinase Assay

A properly designed kinase assay is inherently a self-validating system. This means that the controls and parameters built into the experiment serve to confirm the validity of the results. The following workflow illustrates the key decision points and control elements.

G cluster_0 Phase 1: Assay Development & Optimization cluster_1 Phase 2: Compound Validation Workflow A 1. Reagent Titration (Enzyme & Substrate) B 2. Determine ATP Km(app) (For relevant ATP concentration) A->B Find optimal concentrations C 3. Linearity Check (Signal vs. Time & Enzyme Conc.) B->C Establish assay window & conditions E 5. Assay Plate Assembly - Compound + Kinase (Pre-incubation) - Controls (No Enzyme, No Compound) C->E Optimized Conditions D 4. Compound Serial Dilution (e.g., 10-point, 3-fold) D->E F 6. Initiate Reaction (Add Substrate/ATP Mix) E->F G 7. Stop Reaction & Develop Signal (e.g., Add ADP-Glo™ Reagents) F->G H 8. Read Luminescence G->H I 9. Data Analysis (Normalize, Fit Curve -> IC50) H->I

Caption: General workflow for kinase assay development and compound validation.

Section 3: Detailed Protocol: Validation of a Luminescence-Based JAK2 Assay

This protocol is designed to validate the inhibitory activity of novel 2,6-Dibromo-triazolo[1,5-a]pyridine derivatives against the JAK2 kinase using the ADP-Glo™ technology. The principles described here are broadly applicable to other kinase assays.

Core Principle: The assay measures the amount of ADP produced by the JAK2 kinase. As the concentration of an inhibitor increases, JAK2 activity decreases, resulting in less ADP production and a lower luminescence signal.

Materials:
  • Recombinant human JAK2 enzyme

  • Suitable peptide substrate (e.g., a STAT1-derived peptide)

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ATP, DTT, and DMSO

  • Test Compounds and a known JAK2 inhibitor (e.g., Fedratinib) as a positive control

  • White, opaque 384-well assay plates

Step-by-Step Methodology:
  • Reagent Preparation:

    • Prepare a 2X solution of JAK2 enzyme in Kinase Reaction Buffer. The final concentration should be determined from initial enzyme titration experiments to be within the linear range of the assay.

    • Prepare a 2X solution of the peptide substrate and ATP in Kinase Reaction Buffer. Causality: The ATP concentration should be set at or near the apparent Michaelis-Menten constant (Km(app)).[9] Using a physiological ATP concentration (1-10 mM) is an alternative for later-stage studies, but Km(app) is standard for primary screening as it allows for the sensitive detection of ATP-competitive inhibitors.[4]

    • Serially dilute test compounds and the reference inhibitor in DMSO, then dilute into Kinase Reaction Buffer to create 4X final assay concentrations.

  • Assay Plate Setup (5 µL per well):

    • Add 1.25 µL of the 4X compound solutions to the appropriate wells.

    • Add 1.25 µL of buffer with DMSO to "No Compound" (100% activity) and "No Enzyme" (background) control wells.

    • Add 1.25 µL of Kinase Reaction Buffer (without enzyme) to the "No Enzyme" wells.

    • Add 1.25 µL of the 2X JAK2 enzyme solution to all wells except the "No Enzyme" controls.

    • Gently mix the plate and incubate for 15-30 minutes at room temperature. Causality: This pre-incubation step allows the compound to bind to the kinase before the enzymatic reaction is initiated, ensuring a more accurate measurement of inhibition.

  • Initiation and Reaction:

    • Add 2.5 µL of the 2X substrate/ATP solution to all wells to start the reaction.

    • Mix the plate and incubate for 60 minutes at room temperature. The incubation time should be within the previously determined linear range of the reaction.

  • Signal Development and Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP into ATP, which then drives a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.

    • Read the luminescence signal on a plate reader.

Validation Parameters (Following FDA & ICH Guidelines):[10][11]
  • Accuracy & Precision: Run the assay on multiple days with multiple replicates. The coefficient of variation (CV) for controls should be <15%.

  • Selectivity: Test compounds against a related kinase (e.g., JAK3) to determine the selectivity profile.

  • Sensitivity: The Lower Limit of Quantification (LLOQ) is determined by the lowest concentration on the dose-response curve that can be reliably measured.

  • Reproducibility: Ensure consistent IC50 values are obtained across different experiments and by different operators.[10]

Section 4: Data Interpretation and Biological Context

The raw luminescence data is normalized using the "No Compound" (high signal) and "No Enzyme" (low signal) controls. The normalized data is then plotted against the logarithm of the inhibitor concentration and fitted to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of inhibitor required to reduce enzyme activity by 50%.

Comparative Performance Data (Illustrative)
CompoundTargetIC50 (nM)Hill SlopeSelectivity (JAK3/JAK2 IC50)
Compound X (Novel Derivative)JAK215.2-1.0525x
Fedratinib (Reference)JAK23.1-0.9835x
Compound Y (Alternative Scaffold)JAK2125.8-1.105x
Compound X (Novel Derivative)JAK3380.5-0.95-
Fedratinib (Reference)JAK3109.2-1.02-
Compound Y (Alternative Scaffold)JAK3629.0-1.15-

Analysis: In this illustrative data, "Compound X" shows potent, single-digit nanomolar inhibition of JAK2 with a good Hill slope (close to -1.0, suggesting a classic 1:1 binding interaction). It demonstrates superior potency to "Compound Y" and shows a 25-fold selectivity for JAK2 over the related kinase JAK3, a critical parameter for reducing potential side effects. While not as potent as the reference compound Fedratinib, its novel scaffold may offer advantages in other properties like ADME or toxicity.

Biological Context: The JAK-STAT Signaling Pathway

Understanding where the target fits into cellular signaling is crucial for interpreting downstream effects. JAK kinases are central to the JAK-STAT pathway, which transmits signals from extracellular cytokines to the nucleus, regulating genes involved in immunity, inflammation, and cell growth.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Cytokine Cytokine Receptor Extracellular Domain Transmembrane Domain Intracellular Domain Cytokine->Receptor:f0 1. Binding JAK2_A JAK2 Receptor:f2->JAK2_A JAK2_B JAK2 Receptor:f2->JAK2_B STAT_A STAT Receptor:f2->STAT_A 5. STAT Recruitment STAT_B STAT Receptor:f2->STAT_B JAK2_A->Receptor:f2 JAK2_A->JAK2_B 3. Trans-phosphorylation JAK2_A->STAT_A 6. STAT Phosphorylation JAK2_B->STAT_B STAT_dimer STAT Dimer DNA DNA STAT_dimer->DNA 8. Nuclear Translocation STAT_A->STAT_dimer 7. Dimerization STAT_B->STAT_dimer 7. Dimerization Inhibitor Triazolo[1,5-a]pyridine Inhibitor Inhibitor->JAK2_A BLOCKS Inhibitor->JAK2_B Transcription Gene Transcription (Inflammation, Proliferation) DNA->Transcription

Caption: The JAK-STAT signaling pathway and the site of inhibition.

Section 5: Beyond the Primary Assay: Cellular Confirmation and Off-Target Profiling

Validation does not end with a biochemical IC50. The crucial next steps involve bridging this data to a cellular context and ensuring the compound's specificity.

  • Cellular Potency & Cytotoxicity: Hits from the primary screen must be tested in a relevant cell line (e.g., a hematopoietic cell line dependent on JAK2 signaling). A cellular assay, such as measuring the inhibition of STAT phosphorylation via Western Blot or ELISA, confirms that the compound can enter the cell and engage its target. This should be run in parallel with a cell viability assay (e.g., measuring ATP levels with CellTiter-Glo® or using tetrazolium dyes like MTT) to ensure that the observed effect is due to specific inhibition of the pathway, not general toxicity.[11][12][13]

  • Off-Target Profiling: Unforeseen interactions with other proteins are a major cause of drug attrition due to toxicity.[14] Early-stage off-target profiling is essential. This can be achieved through:

    • Broad Kinase Panel Screening: Testing the compound against a large panel of diverse kinases (e.g., >300) provides a clear view of its selectivity.[15]

    • Cell Microarray Technology: This method assesses binding against a vast library of human plasma membrane and secreted proteins expressed in human cells, offering a highly specific screen with a low false-positive rate.[16]

    • Chemoproteomics: Advanced mass spectrometry-based techniques can identify compound binding partners directly in cell lysates, providing an unbiased view of potential off-targets.[17]

Conclusion

The validation of in vitro assays for novel compounds like 2,6-Dibromo-triazolo[1,5-a]pyridine derivatives is a multi-faceted process that demands scientific rigor and strategic foresight. By starting with a robust and well-controlled biochemical assay, researchers can generate high-quality, reproducible data to drive medicinal chemistry efforts. This primary validation must then be supported by secondary cell-based assays to confirm the mechanism of action and comprehensive off-target profiling to ensure selectivity. This integrated approach builds a self-validating data package that is essential for making informed decisions, de-risking drug development programs, and ultimately translating a promising chemical scaffold into a potential therapeutic.

References

  • Liu, Y., et al. (2020). Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link][1]

  • Wang, X. M., et al. (2013). Synthesis and anticancer activity evaluation of a series of[1][18][11]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. European Journal of Medicinal Chemistry. [Link][11]

  • Zhang, X., et al. (2020). Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors. ResearchGate. [Link][2]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma Group. [Link][18]

  • ResearchGate. (n.d.). Representative examples of bioactive 1,2,4-triazolo[1,5-a]pyridines. ResearchGate. [Link]

  • Nagashima, T., et al. (2020). Discovery of[1][18][11]Triazolo[1,5- a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists. ACS Medicinal Chemistry Letters. [Link][19]

  • Breitkopf, S. B., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. [Link][5]

  • Semantic Scholar. (n.d.). A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. Semantic Scholar. [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link][4]

  • Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay. Charles River Laboratories. [Link][16]

  • Uitdehaag, J. C. M., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. PubMed. [Link][15]

  • Klink, T. A., et al. (2012). Assay Development for Protein Kinase Enzymes. NCBI - NIH. [Link][7]

  • Riss, T. L., et al. (2013). Cell Viability Assays. NCBI Bookshelf - NIH. [Link][12]

  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link][6]

  • Creative Biolabs. (n.d.). Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. Creative Biolabs. [Link][17]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link][3]

  • Creative Biolabs. (n.d.). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Creative Biolabs. [Link][14]

  • ResearchGate. (n.d.). Hit validation, in vitro assays, and kinase activity assays for DNA-PKcs hits. ResearchGate. [Link][8]

  • MarinBio. (2025). Selecting Bioanalytical Assays for FDA Approved Clinical Trials and Commercialization. MarinBio. [Link][10]

  • Bioanalysis Zone. (n.d.). FDA releases draft of bioanalytical method validation. Bioanalysis Zone. [Link][20]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. FDA. [Link][21]

  • Regan, J., et al. (2011). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Wiley-VCH. [Link][9]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2,6-Dibromo-[1,2,4]triazolo[1,5-A]pyridine

Executive Summary & Chemical Context 2,6-Dibromo-[1,2,4]triazolo[1,5-a]pyridine (CAS: 1401624-81-4) is a specialized bicyclic intermediate often employed as a scaffold in medicinal chemistry for its ability to participat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

2,6-Dibromo-[1,2,4]triazolo[1,5-a]pyridine (CAS: 1401624-81-4) is a specialized bicyclic intermediate often employed as a scaffold in medicinal chemistry for its ability to participate in Suzuki-Miyaura couplings or nucleophilic aromatic substitutions.[1][2]

While specific toxicological data for this exact isomer is limited in public registries, structural activity relationship (SAR) analysis with analogous compounds (e.g., 2,6-dibromopyridine, 6-bromo-[1,2,4]triazolo[1,5-a]pyridine) mandates that we treat this substance as a Category 2 Irritant (Skin/Eye) and a Respiratory Sensitizer .[1][2]

The Critical Safety Insight: The primary risk is not just the solid compound, but the solvent matrix used to dissolve it. This compound is frequently dissolved in halogenated solvents (DCM, Chloroform) or polar aprotic solvents (DMF, DMSO). Your PPE must defend against the solvent's permeation rate, which acts as a vehicle carrying the toxic solute through standard glove materials.

Hazard Identification & Risk Assessment

Self-Validating Logic: We assess hazards based on the "Worst Case" functional group analysis.

Hazard ClassGHS CodeMechanism of ActionOperational Implication
Acute Toxicity (Oral) H302 Halogenated heterocycles can interfere with metabolic pathways if ingested.[1][2]Zero-tolerance for open-bench handling; no hand-to-mouth contact.
Skin Irritation H315 Bromine substituents increase lipophilicity, facilitating dermal absorption.Standard nitrile gloves may be insufficient if the compound is in solution.
Eye Irritation H319 Fine crystalline dust is abrasive and chemically reactive with mucous membranes.[2]Safety glasses are insufficient ; sealed goggles are required.[2]
STOT-SE (Resp) H335 Dust inhalation causes immediate upper respiratory tract inflammation.[1][2]Weighing must occur inside a certified fume hood or ventilated enclosure.[2]

Personal Protective Equipment (PPE) Matrix

This matrix distinguishes between handling the Neat Solid (weighing/transfer) and the Solvated Compound (reaction/workup).

Table 1: Task-Based PPE Specifications
Body ZonePPE ComponentSpecification (Solid Handling)Specification (Solution Handling)Causality / Rationale
Hand Gloves Single Nitrile (4-5 mil)Double Gloving or Laminate (Silver Shield®)Permeation Physics: If dissolved in DCM, breakthrough time for single nitrile is <2 mins.[1][2] The solvent carries the toxin through the glove.
Eye Eyewear Chemical Splash Goggles (ANSI Z87.1+)Chemical Splash Goggles + Face Shield (if >500mL)Aerosol Risk: Safety glasses have gaps.[2] Fine dust or splashes will bypass glasses and contact the cornea.
Respiratory Mask/Respirator Fume Hood (Face velocity: 80-100 fpm)Fume Hood Engineering Control: The hood is the primary barrier.[2] If hood is unavailable, a P100/N95 respirator is a backup, not a primary control.
Body Clothing Lab Coat (Cotton/Poly), Long Pants, Closed ShoesLab Coat + Chemical Apron (Tyvek/Rubber)Splash Defense: Cotton absorbs liquids, keeping them against the skin. An impervious apron prevents saturation during workup.[2]

Operational Workflow: Step-by-Step

Phase A: Weighing & Transfer (Solid State)

Goal: Prevent dust generation and static dispersion.

  • Engineering Check: Verify fume hood flow is operational.

  • Static Control: Brominated solids often carry static charge.[2] Use an antistatic gun or ionizing bar inside the balance enclosure to prevent the powder from "jumping" onto gloves or bench surfaces.

  • Weighing:

    • Place a secondary container (weigh boat) inside the balance.

    • Use a disposable spatula.[2]

    • Do not return excess chemical to the stock bottle (prevents cross-contamination).

  • Decontamination: Wipe the balance area with a damp paper towel (solvent-dampened, e.g., Ethanol) immediately after weighing to capture invisible dust.[2]

Phase B: Reaction Setup (Solvated State)

Goal: Prevent permeation and splash.

  • Glove Protocol: Don an inner pair of nitrile gloves (inspection layer) and an outer pair of chemically resistant gloves (barrier layer).[2]

  • Solvent Addition: Add solvent slowly down the side of the reaction vessel to minimize aerosolization.

  • Heating: If heating is required, ensure the system is fitted with a reflux condenser before heating begins to prevent vapor escape.

  • Syringe Transfer: If transferring the solution via syringe, never recap the needle. Use Luer-lock syringes to prevent needle "pop-off" under pressure.[1][2]

Visualized Decision Pathways

Diagram 1: PPE Selection Logic

This logic gate ensures you select the correct glove material based on the solvent carrier, which is the highest risk factor.

PPE_Logic Start Start: Handling 2,6-Dibromo-[1,2,4]triazolo[1,5-a]pyridine State What is the physical state? Start->State Solid Solid (Powder/Crystal) State->Solid Liquid Solution (Dissolved) State->Liquid StandardPPE Standard PPE: Nitrile Gloves (4 mil) Splash Goggles Lab Coat Solid->StandardPPE Dust Hazard Only SolventCheck Identify Solvent Carrier Liquid->SolventCheck HighRiskSolvent Halogenated (DCM/CHCl3) or Polar Aprotic (DMF/DMSO)? SolventCheck->HighRiskSolvent HighRiskSolvent->StandardPPE No (e.g., Water/Ethanol) EnhancedPPE ENHANCED PPE REQUIRED: 1. Double Glove (Nitrile) 2. Consider Laminate Liners 3. Chemical Apron HighRiskSolvent->EnhancedPPE Yes (High Permeation Risk)

Caption: Decision tree for selecting glove material based on the solvent carrier mechanism.[1][2]

Diagram 2: Emergency Response Workflow

Immediate actions to take in the event of exposure.

Emergency_Response Incident Exposure Incident Type Type of Contact? Incident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhalation Inhalation Type->Inhalation FlushSkin 1. Remove Contaminated Clothing 2. Wash with Soap/Water (15 min) 3. Do NOT use solvents Skin->FlushSkin FlushEye 1. Force Eyelids Open 2. Flush at Eyewash (15 min) 3. Seek Medical Attention Eye->FlushEye FreshAir 1. Move to Fresh Air 2. If breathing difficult: Oxygen 3. Call Emergency Services Inhalation->FreshAir Report Report to EHS & File Incident Report FlushSkin->Report FlushEye->Report FreshAir->Report

Caption: Immediate triage steps for exposure. Note that solvents should never be used to clean skin as they increase absorption.

Disposal & Waste Management

Protocol:

  • Segregation: This compound contains bromine (halogen).[2][3][4] It must be disposed of in the Halogenated Organic Waste stream.

  • Incompatibility: Do not mix with strong oxidizers or alkali metals in the waste container.[2]

  • Labeling: Clearly tag the waste container with the full chemical name. Do not use abbreviations (e.g., write "2,6-Dibromo-[1,2,4]triazolo[1,5-a]pyridine", not "DBTP").

  • Container: Use High-Density Polyethylene (HDPE) or glass containers. Avoid metal containers if the waste stream is potentially acidic, as halogenated compounds can degrade to hydrobromic acid over time.

References

  • Occupational Safety and Health Administration (OSHA). (n.d.).[2][5] 1910.132 - Personal Protective Equipment: General Requirements.[2] United States Department of Labor.[2] Retrieved from [Link][6]

  • National Research Council. (2011).[2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Retrieved from [Link]

  • PubChem. (n.d.).[2] 2,6-Dibromopyridine (Analogous Compound Hazard Data).[2] National Center for Biotechnology Information.[2] Retrieved from [Link]

  • OSHA. (n.d.).[2] Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[2] United States Department of Labor.[2] Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dibromo-[1,2,4]triazolo[1,5-A]pyridine
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2,6-Dibromo-[1,2,4]triazolo[1,5-A]pyridine
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